2-Amino-5-hydroxypentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWARROQQFCFJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315938 | |
| Record name | 5-Hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-2-Amino-5-hydroxypentanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
533-88-0, 6152-89-2 | |
| Record name | 5-Hydroxynorvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentahomoserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Pentahomoserine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentahomoserine | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTAHOMOSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKG8I0M67E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
231.5 °C | |
| Record name | L-2-Amino-5-hydroxypentanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Chemical structure and properties of 2-Amino-5-hydroxypentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-Amino-5-hydroxypentanoic acid, a non-proteinogenic amino acid. Also known by its synonym, 5-Hydroxynorvaline, this molecule presents a unique combination of functional groups—an alpha-amino acid and a primary alcohol—making it a molecule of interest for applications in peptide synthesis, drug design, and metabolic research. This document collates available data on its physicochemical properties, stereochemistry, and biological context. Furthermore, it outlines established methodologies for its synthesis and analytical characterization, providing a foundational resource for researchers and developers in the pharmaceutical and biotechnology sectors.
Molecular Identity and Structure
2-Amino-5-hydroxypentanoic acid is a derivative of the amino acid norvaline, featuring a hydroxyl group at the terminal (C5) position of its side chain. Its systematic IUPAC name is 2-amino-5-hydroxypentanoic acid.
Table 1: Chemical Identity of 2-Amino-5-hydroxypentanoic Acid
| Identifier | Value |
| IUPAC Name | 2-Amino-5-hydroxypentanoic acid |
| Synonyms | 5-Hydroxynorvaline, L-Pentahomoserine |
| CAS Number | 6152-89-2 ((S)-enantiomer)[1][2] |
| Molecular Formula | C₅H₁₁NO₃[1] |
| Molecular Weight | 133.15 g/mol [2] |
| InChI Key | CZWARROQQFCFJB-BYPYZUCNSA-N ((S)-enantiomer)[3] |
Stereochemistry
2-Amino-5-hydroxypentanoic acid possesses a chiral center at the alpha-carbon (C2), giving rise to two enantiomers: (S)-2-amino-5-hydroxypentanoic acid and (R)-2-amino-5-hydroxypentanoic acid. The (S)-enantiomer is the more commonly available and studied form. The stereochemistry at the C2 position is crucial as it dictates the molecule's interaction with biological systems, which are inherently chiral. When incorporated into peptides, the stereochemistry will influence the secondary and tertiary structure of the resulting molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-5-hydroxypentanoic acid is essential for its application in drug development, including formulation and pharmacokinetic studies. The available data, largely from chemical suppliers and computational predictions, are summarized below.
Table 2: Physicochemical Properties of 2-Amino-5-hydroxypentanoic Acid
| Property | Value | Source |
| Physical Form | White to yellow solid/powder or crystals[3][4] | Sigma-Aldrich |
| Melting Point | 218-220 °C | Guidechem (for 2-amino-5-hydroxyvaleric acid) |
| Boiling Point | 306.1°C at 760 mmHg (Predicted)[1] | Guidechem |
| Density | 1.241 g/cm³ (Predicted)[1] | Guidechem |
| Flash Point | 138.9°C (Predicted)[1] | Guidechem |
| Water Solubility | High (Predicted based on polar functional groups) | Inferred |
| pKa (Carboxyl) | ~2-3 (Estimated) | General Amino Acid Chemistry |
| pKa (Amino) | ~9-10 (Estimated) | General Amino Acid Chemistry |
| LogP | -0.12890 (Predicted)[1] | Guidechem |
Note: Many of the listed physicochemical properties are predicted and have not been experimentally verified in peer-reviewed literature. Researchers should independently verify these properties for their specific applications.
Synthesis of (S)-2-Amino-5-hydroxypentanoic acid
The synthesis of enantiomerically pure (S)-2-Amino-5-hydroxypentanoic acid is most commonly achieved through the reduction of a protected L-glutamic acid derivative. This approach leverages the readily available and chiral starting material to establish the desired stereocenter at the alpha-carbon.
Conceptual Synthesis Workflow
A common synthetic route involves the selective reduction of the γ-carboxyl group of L-glutamic acid. To achieve this, the α-amino and α-carboxyl groups must first be protected.
Caption: Conceptual workflow for the synthesis of (S)-2-Amino-5-hydroxypentanoic acid.
Detailed Synthesis Protocol: Reduction of a Protected Glutamic Acid Derivative
The following protocol is based on the efficient method for preparing (S)-5-Hydroxynorvaline from L-glutamic acid.[2] This method involves the simultaneous protection of the α-amino and α-carboxyl groups, followed by selective reduction.
Step 1: Protection of L-Glutamic Acid
-
Rationale: To prevent side reactions at the α-amino and α-carboxyl groups during the reduction of the γ-carboxyl group.
-
Procedure:
-
Suspend L-glutamic acid in a suitable solvent.
-
Add a protecting agent that can simultaneously react with both the amino and α-carboxyl groups to form a cyclic derivative, such as a boroxazolidone.
-
Reflux the mixture until the reaction is complete, as monitored by a suitable technique (e.g., TLC).
-
Isolate the protected L-glutamic acid derivative.
-
Step 2: Selective Reduction of the γ-Carboxyl Group
-
Rationale: The protected cyclic structure allows for the selective reduction of the more accessible γ-carboxyl group.
-
Procedure:
-
Dissolve the protected L-glutamic acid derivative in an appropriate aprotic solvent.
-
Cool the solution to 0°C.
-
Slowly add a reducing agent, such as sodium borohydride, to the solution.
-
Allow the reaction to proceed until the reduction is complete.
-
Quench the reaction and perform an aqueous work-up to isolate the protected 2-Amino-5-hydroxypentanoic acid.
-
Step 3: Deprotection
-
Rationale: To remove the protecting groups and yield the final product.
-
Procedure:
-
Treat the protected 2-Amino-5-hydroxypentanoic acid with an appropriate deprotecting agent under conditions that will cleave the protecting groups without affecting the rest of the molecule.
-
Purify the final product, (S)-2-Amino-5-hydroxypentanoic acid, using techniques such as ion-exchange chromatography.
-
Analytical Characterization
Accurate characterization of 2-Amino-5-hydroxypentanoic acid is crucial for quality control and research purposes. The following sections describe the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at the α-carbon, the three methylene groups in the side chain, and the hydroxyl and amine protons. The chemical shifts will be influenced by the neighboring functional groups.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon will appear furthest downfield.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Fragmentation: Under electron impact (EI) ionization, common fragmentation pathways for amino acids include the loss of the carboxyl group (a loss of 45 Da) and cleavage of the side chain. For 2-Amino-5-hydroxypentanoic acid, fragmentation of the side chain could involve the loss of water from the hydroxyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of 2-Amino-5-hydroxypentanoic acid and for its quantification in various matrices. Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is a well-suited separation technique.
Illustrative HILIC-HPLC Method:
Caption: A generalized workflow for the HPLC analysis of 2-Amino-5-hydroxypentanoic acid.
Recommended Starting Conditions for Method Development:
-
Column: A HILIC column (e.g., amide or diol-based).
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium formate, pH 3).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A decreasing gradient of Mobile Phase B (e.g., 95% to 50% B).
-
Detection: UV at a low wavelength (e.g., 200-210 nm) or mass spectrometry for higher sensitivity and selectivity.
Biological Significance and Applications
While the specific biological role of 2-Amino-5-hydroxypentanoic acid is not well-documented, its structural similarity to other biologically active molecules suggests potential areas of interest.
Antifungal Activity of Related Compounds
A structurally related compound, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), has been shown to exhibit antifungal properties. RI-331 acts by inhibiting homoserine dehydrogenase, an enzyme essential for the biosynthesis of certain amino acids in fungi but absent in mammals. This suggests that derivatives of 2-Amino-5-hydroxypentanoic acid could be explored as potential antifungal agents with selective toxicity.
Role in Peptide Synthesis and Drug Design
As a non-proteinogenic amino acid, 2-Amino-5-hydroxypentanoic acid can be used as a building block in peptide synthesis to create novel peptides with modified properties. The hydroxyl group in the side chain offers a site for further chemical modification, such as glycosylation or attachment of other functional moieties. This can be utilized to:
-
Improve Pharmacokinetic Properties: Enhance solubility, stability, and half-life of peptide-based drugs.
-
Introduce Novel Functionality: The hydroxyl group can act as a handle for bioconjugation or for creating cyclic peptides with constrained conformations.
-
Modulate Biological Activity: The presence of the hydroxylated side chain can alter the binding affinity and selectivity of a peptide for its target receptor.
Conclusion
2-Amino-5-hydroxypentanoic acid is a versatile non-canonical amino acid with potential for a range of applications in chemical biology and drug discovery. While a significant amount of detailed experimental data remains to be published, the foundational information on its synthesis and analysis provides a strong starting point for researchers. Its unique structure, combining the features of an amino acid and an alcohol, makes it an attractive building block for the development of novel peptides and other bioactive molecules. Further investigation into its specific biological roles and the full characterization of its physicochemical properties will undoubtedly expand its utility in the scientific community.
References
-
PubChem. Compound Summary for CID 141287428.[Link]
-
ResearchGate. Efficient Method for the Preparation of (S)-5-Hydroxynorvaline.[Link]
-
PubMed. The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae.[Link]
-
PubChem. Compound Summary for CID 11029889.[Link]
-
Eco-Vector Journals Portal. Synthesis of glycyl-(S)-5-hydroxynorvaline.[Link]
-
MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.[Link]
-
Shodex HPLC Columns. LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent.[Link]
-
ChemRxiv. Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry.[Link]
-
ResearchGate. 1H- and 13C-NMR chemical shifts for compound 5.[Link]
-
PubMed. 1H and 13C-NMR data of hydroxyflavone derivatives.[Link]
-
ResearchGate. Experimental solubility data and correlated results of amino acids in water at 298.15 K.[Link]
-
SciELO. The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene.[Link]
-
Agilent. Methods for the Analysis of Underivatized Amino Acids by LC/MS.[Link]
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University of Bath. Simultaneous, quantitative analysis of amino acids (AA) and untargeted metabolomics using hydro.[Link]
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DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.[Link]
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RSC Publishing. D-glucose based syntheses of β-hydroxy derivatives of L- glutamic acid, L-glutamine, L-proline and a dihydroxy pyrrolidine alkaloid.[Link]
-
University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry.[Link]
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Atmospheric Measurement Techniques. The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure.[Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]
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Michigan State University Department of Chemistry. Mass Spectrometry.[Link]
-
PMC. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model.[Link]
-
PubChem. Compound Summary for CID 95562.[Link]
-
Nature. Trends in peptide drug discovery.[Link]
- Google Patents.
-
MDPI. Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure.[Link]
-
University of Alabama at Birmingham. Ion fragmentation in mass spectrometry.[Link]
-
Wikipedia. 5-Hydroxytryptophan.[Link]
-
American Pharmaceutical Review. Peptide Synthesis In Pharmaceutical Manufacturing.[Link]
-
Chem Help ASAP. differences & similarities of 1H & 13C NMR spectroscopy.[Link]
-
Frontiers. Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors.[Link]
-
Vanderbilt University Medical Center. New peptide synthesis improves drug production.[Link]
Sources
Biosynthetic Pathways of 2-Amino-5-hydroxypentanoic Acid in Bacteria
An In-Depth Technical Guide on Natural Mechanisms and Synthetic Biology Applications
Executive Summary
2-Amino-5-hydroxypentanoic acid (commonly known as 5-hydroxy-L-norvaline) is a non-proteinogenic amino acid with a dual identity in modern microbiology. Historically identified as a stress-induced metabolic byproduct in specific bacterial auxotrophs, it has recently emerged as a highly valuable intermediate in the synthetic biology landscape—most notably in the engineered production of 1,4-butanediol (BDO) and putrescine.
As a Senior Application Scientist, I have structured this whitepaper to dissect both the natural metabolic origins of this compound and its strategic integration into engineered microbial cell factories. By understanding the causality behind its biosynthesis, researchers can better optimize metabolic flux, troubleshoot pathway bottlenecks, and design robust analytical workflows for its quantification.
Metabolic Origins and Natural Biosynthesis
In wild-type bacteria, 2-amino-5-hydroxypentanoic acid is virtually absent under standard physiological conditions. Its natural biosynthesis was first definitively characterized in pyridoxine auxotrophs of Escherichia coli B (mutants lacking pyridoxol oxidase activity) when subjected to pyridoxine starvation .
The Causality of Accumulation
The accumulation of 5-hydroxynorvaline is a direct consequence of cofactor depletion. Pyridoxine is the precursor to Pyridoxal-5'-phosphate (PLP), the essential cofactor for transaminases.
-
The Bottleneck: During PLP starvation, normal transamination reactions—such as the conversion of ornithine to glutamate-5-semialdehyde or the processing of proline-derived intermediates—are severely impaired.
-
The Metabolic Overflow: This impairment causes a massive intracellular accumulation of
-glutamyl semialdehyde. -
The Reduction Step: To relieve the resulting metabolic stress, non-specific endogenous reductases opportunistically reduce the aldehyde group of
-glutamyl semialdehyde, yielding 2-amino-5-hydroxypentanoic acid.
This pathway represents a classic "metabolic overflow" mechanism, where an enzymatic bottleneck forces carbon flux down a thermodynamically favorable, albeit non-standard, reductive route.
Natural metabolic origins of 2-amino-5-hydroxypentanoic acid under pyridoxine starvation.
Engineered Biosynthetic Pathways (Synthetic Biology)
In industrial biotechnology, the natural overflow mechanism of 5-hydroxynorvaline has been reverse-engineered and optimized to serve as a critical bridge in the biosynthesis of 1,4-butanediol (BDO), a major commodity chemical .
The Glutamate to 1,4-Butanediol Route
To achieve high-titer BDO production, synthetic biologists bypass the native TCA cycle limitations by routing carbon through a 2-amino-5-hydroxypentanoic acid intermediate. The engineered pathway operates as follows:
-
Activation: Glutamate is activated to Glutamyl-CoA via a heterologous CoA transferase or ligase.
-
First Reduction: Glutamyl-CoA is reduced to Glutamate-5-semialdehyde by Glutamyl-CoA reductase.
-
Formation of the Key Intermediate: Glutamate-5-semialdehyde reductase reduces the semialdehyde to 2-amino-5-hydroxypentanoic acid . (Alternatively, an alcohol-forming Glutamyl-CoA reductase can perform a direct double-reduction from Glutamyl-CoA).
-
Deamination: The
-amino group is removed by a specific 2-amino-5-hydroxypentanoic acid transaminase or oxidoreductase (deaminating), yielding 5-hydroxy-2-oxopentanoic acid. -
Decarboxylation & Final Reduction: A decarboxylase removes the carboxyl group to form 4-hydroxybutyraldehyde, which is finally reduced by an alcohol dehydrogenase to 1,4-butanediol.
Engineered pathway from glutamate to 1,4-butanediol via 2-amino-5-hydroxypentanoic acid.
Quantitative Pathway Analysis
To maintain optimal metabolic flux, the thermodynamics and cofactor dependencies of each engineered step must be balanced. Table 1 summarizes the quantitative parameters and enzymatic requirements for this pathway.
Table 1: Key Enzymes and Metabolic Parameters in the Engineered BDO Pathway
| Enzyme Classification | Substrate | Product | Cofactor Dependency | Theoretical Flux Impact |
| Glutamate CoA Transferase | Glutamate | Glutamyl-CoA | Acetyl-CoA | High (Activates precursor; pulls carbon from native pools) |
| Glutamate-5-semialdehyde Reductase | Glutamate-5-semialdehyde | 2-Amino-5-hydroxypentanoic acid | NAD(P)H | Critical (Commits carbon to the synthetic route) |
| 2-Amino-5-hydroxypentanoic acid Transaminase | 2-Amino-5-hydroxypentanoic acid | 5-Hydroxy-2-oxopentanoic acid | PLP, | High (Irreversible sink for the intermediate) |
| 5-Hydroxy-2-oxopentanoic acid Decarboxylase | 5-Hydroxy-2-oxopentanoic acid | 4-Hydroxybutyraldehyde | TPP | Moderate (Drives pathway forward via |
| Alcohol Dehydrogenase | 4-Hydroxybutyraldehyde | 1,4-Butanediol | NADH | High (Determines final product titer and toxicity mitigation) |
Experimental Protocols & Methodologies
To ensure scientific integrity, the following methodologies are designed as self-validating systems . By embedding internal controls and tracing mechanisms directly into the workflow, we eliminate analytical artifacts and prove causality.
Protocol 1: Detection and Quantification of 2-Amino-5-hydroxypentanoic Acid
Because 5-hydroxynorvaline is highly polar and lacks a native UV-absorbing chromophore, standard LC-UV methods will fail. This protocol utilizes pre-column derivatization coupled with HPLC-FLD (Fluorescence Detection).
Step 1: Cultivation and Quenching
-
Cultivate the engineered E. coli strain in M9 minimal medium supplemented with 2% glucose.
-
At
, rapidly quench 1 mL of culture in 4 mL of pre-chilled (-80°C) methanol to instantly halt metabolism. Causality Check: Rapid quenching prevents the rapid enzymatic turnover of 5-hydroxynorvaline by downstream transaminases during the harvesting phase.
Step 2: Deproteinization and Internal Standardization (Self-Validation)
-
Spike the quenched sample with 50 µM of L-norleucine (Internal Standard).
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Pass the supernatant through a 3 kDa MWCO (Molecular Weight Cut-Off) ultrafiltration spin filter. Causality Check: We use ultrafiltration rather than acid/solvent precipitation because harsh acids can degrade semialdehydes, and organic solvents can co-precipitate highly polar non-proteinogenic amino acids, skewing quantification. The L-norleucine standard validates that no analyte is lost during filtration.
Step 3: Derivatization
-
Lyophilize 100 µL of the filtrate and resuspend in 20 µL of borate buffer (pH 8.8).
-
Add 60 µL of AccQ-Fluor reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) and incubate at 55°C for 10 minutes. Causality Check: The AccQ-Fluor reagent reacts quantitatively with primary amines to form highly stable, fluorescent ureas, transforming the invisible 5-hydroxynorvaline into a highly detectable analyte.
Step 4: HPLC-FLD Analysis
-
Inject 10 µL onto a C18 reverse-phase column (e.g., Waters Nova-Pak).
-
Elute using a gradient of acetate-phosphate buffer and acetonitrile. Monitor fluorescence at Ex: 250 nm / Em: 395 nm.
Protocol 2: Validation of Engineered Pathway Flux via Isotope Tracing
To prove that the generated BDO originates specifically from the 2-amino-5-hydroxypentanoic acid pathway (and not from native succinate salvage pathways), a
Step 1: Isotope Feeding
-
Inoculate the engineered strain into minimal media containing 50% unlabeled glucose and 50%
-Glutamate.
Step 2: GC-MS Analysis of BDO
-
Extract the BDO from the culture supernatant using ethyl acetate.
-
Derivatize the extract using BSTFA + 1% TMCS to form volatile trimethylsilyl (TMS) ethers.
-
Analyze via GC-MS. Causality Check (Self-Validation): If the engineered pathway is functioning correctly, the mass isotopomer distribution (MID) of the BDO-TMS peak will show a distinct
mass shift, proving that the 4-carbon backbone of BDO was directly inherited from the 5-carbon glutamate precursor (following the loss of one carbon via the 5-hydroxy-2-oxopentanoic acid decarboxylase step).
References
-
Hill, R. E., White, R. L., & Smith, K. C. (1993). The identification of 5-hydroxy-L-norvaline in cultures of pyridoxine auxotrophs of Escherichia coli B. Journal of Natural Products, 56(8), 1246–1254.[Link]
- Burgard, A., Pharkya, P., & Osterhout, R. E. (2013). Microorganisms for the production of 1,4-butanediol and related methods.
-
Yan, J., et al. (2015). Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress. Journal of Experimental Botany, 66(3), 933-942.[Link]
Technical Guide: 2-Amino-5-hydroxypentanoic Acid in Non-Ribosomal Peptide Synthesis
The following technical guide details the role, biosynthesis, and application of 2-Amino-5-hydroxypentanoic acid (5-Hydroxynorvaline) in Non-Ribosomal Peptide Synthesis (NRPS).
Executive Summary
2-Amino-5-hydroxypentanoic acid , commonly known as 5-Hydroxynorvaline (5-HNV) , is a non-proteinogenic amino acid that serves as a critical building block in the biosynthesis of specialized secondary metabolites. Unlike canonical amino acids, 5-HNV provides a unique hydroxyl-terminated aliphatic side chain (
In drug development, 5-HNV is highly significant for two reasons:
-
Direct Antifungal Activity: As the free amino acid RI-331 , it acts as an antimetabolite, inhibiting homoserine dehydrogenase in fungi.
-
NRPS Building Block: It functions as a precursor in the synthesis of complex natural products, such as Pterrespiramide A and specific siderophores, where it is incorporated by Non-Ribosomal Peptide Synthetases (NRPS) or NRPS-like enzymes to form tetramate rings or linear recognition motifs.
This guide outlines the biosynthetic logic of 5-HNV, its specific incorporation mechanisms by NRPS Adenylation (A) domains, and validated protocols for its synthesis and detection.
Biosynthetic Origin & Mechanistic Logic
The Glutamate Reduction Shunt
In biological systems, 5-HNV is synthesized via a diversion from the canonical proline/ornithine pathway. While ornithine is formed by the transamination of glutamate-5-semialdehyde, 5-HNV is formed by the direct reduction of this intermediate.
Mechanism:
-
Activation: L-Glutamate is phosphorylated by
-glutamyl kinase to form L-Glutamyl-5-phosphate. -
Reduction 1: L-Glutamyl-5-phosphate is reduced by a dehydrogenase to L-Glutamate-5-semialdehyde .
-
Branch Point:
-
Canonical: Transamination yields Ornithine.
-
Canonical: Cyclization yields
-Pyrroline-5-carboxylate (P5C) Proline. -
5-HNV Pathway: A specific semialdehyde reductase converts the aldehyde group to a primary alcohol, yielding 5-Hydroxynorvaline .
-
NRPS Incorporation Logic
The incorporation of 5-HNV into non-ribosomal peptides requires a dedicated NRPS module with stringent specificity.
-
Adenylation (A) Domain Specificity: The A-domain must discriminate 5-HNV from structurally similar L-Ornithine (which has a terminal
) and L-Norvaline (hydrophobic ). Specificity is achieved via a hydrophilic pocket in the A-domain active site that accommodates the terminal group while excluding the charged amine of ornithine. -
Condensation (C) Domain: Once tethered to the Peptidyl Carrier Protein (PCP), the 5-HNV thioester undergoes condensation. In pathways like Pterrespiramide A , this step is often coupled with a cyclization (e.g., Dieckmann condensation) to form a tetramate ring system.
Visualization: Biosynthetic Pathway
The following diagram illustrates the divergence of the 5-HNV pathway from canonical amino acid metabolism.
Caption: Divergence of 5-Hydroxynorvaline biosynthesis from Glutamate metabolism and subsequent NRPS loading.
Structural Biology & Case Study
Case Study: Pterrespiramide A Biosynthesis
Recent genomic and biochemical studies (e.g., the pts cluster in fungi) have elucidated the role of 5-HNV in constructing the spirotetramate core of Pterrespiramide A .
-
Enzyme: PtsG (NRPS-like Carboxylic Acid Reductase).
-
Role: The A-domain of PtsG specifically activates 5-HNV (or its precursor).
-
Mechanism: The 5-HNV moiety provides the 3-hydroxypropyl side chain essential for the bioactivity of the final spirotetramate. The terminal hydroxyl group remains uncyclized initially, allowing the formation of the tetramate ring via the amino and carboxyl groups.
Structural Impact on Peptides
Incorporating 5-HNV introduces a "linear proline" mimic. While Proline constrains the backbone via a pyrrolidine ring, 5-HNV allows flexibility but retains the polar functionality at the same distance (delta-carbon). This is often exploited in:
-
Siderophores: To coordinate metal ions via the terminal hydroxyl.
-
Antifungals: To mimic homoserine/threonine intermediates, blocking essential fungal enzymes.
Experimental Protocols
Protocol: Chemical Synthesis of 5-HNV (Boroxazolidone Method)
For researchers requiring pure 5-HNV for A-domain loading assays or standards, the Boroxazolidone protection strategy is the gold standard for high purity and yield.
Principle: Simultaneous protection of the
Step-by-Step Methodology:
-
Complexation:
-
Dissolve L-Glutamic acid (10 mmol) in anhydrous methanol.
-
Add 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer (1.1 eq) under inert atmosphere (
). -
Reflux for 2 hours. The formation of the Boroxazolidone complex masks the
-amino acid functionality.
-
-
Activation:
-
Cool to
. Add carboxyl-activating agent (e.g., isobutyl chloroformate) to activate the -carboxyl group (side chain).
-
-
Reduction:
-
Add Sodium Borohydride (
, 3 eq) slowly to reduce the activated mixed anhydride to the alcohol. -
Critical Control: Maintain temperature
to prevent over-reduction or ring opening.
-
-
Deprotection:
-
Add Tetrabutylammonium fluoride (TBAF) or mild acid (HCl/MeOH) to cleave the Boron complex.
-
Precipitate the free amino acid 5-HNV using acetone/ether.
-
-
Validation:
-
Verify structure via
-NMR (Look for triplet at ppm for ).
-
Protocol: Detection via Advanced Marfey's Method
To confirm the presence and stereochemistry of 5-HNV in a peptide hydrolysate.
Reagents:
-
FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).
-
Standard: Synthetic L- and D-5-HNV.
Workflow:
-
Hydrolysis: Incubate peptide (
) in at for 16 hours. Dry under . -
Derivatization: Resuspend in
. Add in acetone + . Heat at for 1 hour. -
Quenching: Stop reaction with
. -
LC-MS Analysis:
-
Column: C18 Reverse Phase.
-
Gradient: 10% to 60% Acetonitrile with 0.1% Formic Acid.
-
Result: Compare retention times of the derivatized sample against L-FDAA-L-5-HNV and L-FDAA-D-5-HNV standards. The elution order allows unambiguous stereochemical assignment.
-
Data Summary: 5-HNV Properties
| Property | Specification | Relevance to NRPS |
| IUPAC Name | 2-Amino-5-hydroxypentanoic acid | Substrate identity |
| Abbreviation | 5-HNV / HNV | Sequence notation |
| Molecular Weight | 133.15 g/mol | Mass spectrometry shift (+133 Da residue) |
| Side Chain | Hydrophilic, non-charged | |
| pKa Values | Zwitterionic at physiological pH | |
| A-Domain Code | Non-canonical (Hydrophilic pocket) | Requires specific binding assay |
| Key Analog | L-Ornithine | 5-HNV lacks the terminal amine charge |
References
-
Resistance Gene-Guided Discovery of a Fungal Spirotetramate. ChemRxiv, 2024. Link (Describes Pterrespiramide A and PtsG A-domain specificity).
-
Tetrabutylammonium Fluoride (TBAF) as a Mild and Versatile Reagent for Cleaving Boroxazolidones. ResearchGate, 2025. Link (Source for 5-HNV synthesis protocol).
-
Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves. Journal of Experimental Botany, 2014. Link (Context for 5-HNV as a defensive metabolite).
-
The mode of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331. PubMed, 1991. Link (Bioactivity of the free amino acid).
-
Non-Ribosomal Peptide Synthesis: Principles and Applications. University of Zurich, 2022. Link (General NRPS mechanism grounding).
Technical Guide: 2-Amino-5-hydroxypentanoic Acid (5-Hydroxynorvaline) in Plants
The following technical guide details the occurrence, biosynthesis, and analysis of 2-Amino-5-hydroxypentanoic acid (5-Hydroxynorvaline) in plant systems.
Biosynthesis, Stress Induction, and Analytical Protocols [1]
Executive Summary
2-Amino-5-hydroxypentanoic acid , commonly referred to as 5-hydroxynorvaline (5-HNV) or L-pentahomoserine , is a non-proteinogenic amino acid (NPAA) found primarily in members of the Poaceae (grass) family, including Zea mays (maize) and drought-tolerant C4 grasses like Cynodon dactylon.[2]
Unlike constitutive defensive metabolites, 5-HNV is a highly plastic stress metabolite. Its accumulation is triggered by specific abiotic (drought) and biotic (herbivory) stressors, mediated by jasmonate signaling. For drug development and agricultural researchers, 5-HNV represents a critical study in metabolic plasticity, acting as both an osmoprotectant and an anti-herbivory agent (antixenosis/antibiosis).
This guide provides a structural breakdown of its biosynthetic origins, physiological roles, and a validated protocol for its isolation and quantification.
Chemical Identity & Natural Occurrence[3][4][5]
Structural Characteristics
5-HNV is a five-carbon, linear amino acid. It is the higher homologue of homoserine and the hydroxylated analog of norvaline. Structurally, it resembles ornithine but possesses a terminal hydroxyl group instead of an amino group.
| Property | Detail |
| IUPAC Name | 2-Amino-5-hydroxypentanoic acid |
| Common Names | 5-Hydroxynorvaline (5-HNV), L-Pentahomoserine, |
| Formula | C |
| MW | 133.15 g/mol |
| Solubility | High water solubility (polar, zwitterionic) |
| Key Feature | Non-proteinogenic; mimics polar amino acids (Glu, Gln, Hse) |
Taxonomic Distribution
While early literature hinted at its presence in legumes (Fabaceae), modern metabolomics has definitively mapped its inducible accumulation in grasses (Poaceae).
-
Maize (Zea mays): The primary model for 5-HNV study.[1][3] It is nearly undetectable in unstressed tissues but accumulates significantly in leaves upon drought or insect attack.
-
Turf Grasses: Found in Cynodon dactylon (Bermuda grass) and Zoysia japonica.
-
Absence: Notably absent in Paspalum dilatatum, suggesting species-specific metabolic evolution within C4 grasses.
Biosynthetic Pathway & Regulation
The Glutamate-Ornithine Nexus
Field-proven isotope labeling studies (
The proposed mechanism involves the diversion of Glutamate-5-semialdehyde (G5SA) . In primary metabolism, G5SA cyclizes to Pyrroline-5-carboxylate (P5C) to form Proline. In the 5-HNV pathway, G5SA is likely reduced to the alcohol form rather than cyclizing or oxidizing.
Pathway Visualization
The following diagram illustrates the divergence of 5-HNV from primary amino acid metabolism.
Figure 1: Proposed biosynthetic route of 5-HNV diverging from the Glutamate-Proline axis via the reduction of Glutamate-5-semialdehyde.
Physiological Function: Defense & Stress Response[7][8]
Anti-Herbivory Mechanism
5-HNV acts as a chemical defense agent. When maize leaves are attacked by chewing herbivores (e.g., Spodoptera exigua caterpillars) or piercing-sucking insects (e.g., Rhopalosiphum maidis aphids), 5-HNV concentrations spike.[3][4]
-
Mode of Action: Feeding assays confirm that 5-HNV reduces insect reproduction and growth rates.[3]
-
Mechanism: Likely acts as an antimetabolite . Due to its structural similarity to essential amino acids (homoserine, ornithine, or lysine), it may be mis-incorporated into insect proteins or inhibit specific enzymatic pathways (e.g., homoserine kinase) in the herbivore gut or microbiome.
Drought Tolerance
In C4 grasses, 5-HNV accumulation correlates with water deficit.[5][6]
-
Osmoprotection: Like proline, the hydroxylated structure of 5-HNV allows it to stabilize cellular structures and maintain turgor pressure under dehydration stress.
-
Signaling: Its induction is tightly coupled with Methyl Jasmonate (MeJA) signaling pathways, distinct from the Abscisic Acid (ABA) pathway typically associated with pure drought response.
Analytical Methodology & Isolation Protocol
For researchers isolating this compound, standard amino acid analysis (AAA) often misidentifies 5-HNV due to its unique retention time. The following protocol utilizes AccQ-Fluor (AQC) derivatization followed by LC-MS/NMR validation.
Experimental Workflow Diagram
Figure 2: Validated workflow for the extraction and identification of 5-HNV from plant matrices.
Step-by-Step Isolation Protocol
Reagents:
-
Methanol (HPLC Grade)
-
AccQ-Fluor Reagent Kit (Waters) or o-Phthaldialdehyde (OPA)
-
Deionized Water (18.2 MΩ)
Procedure:
-
Induction (Optional): Treat plants (e.g., Zea mays B73) with Methyl Jasmonate (150 µM) or withhold water for 5–7 days to maximize 5-HNV yield.
-
Extraction:
-
Flash freeze leaf tissue in liquid nitrogen.
-
Grind to a fine powder.
-
Extract 100 mg tissue with 1 mL 80% Methanol .
-
Vortex for 1 min; sonicate for 10 min.
-
Centrifuge at 14,000 x g for 10 min. Collect supernatant.
-
-
Derivatization (AQC Method):
-
Mix 10 µL of supernatant with 70 µL Borate buffer (pH 8.8).
-
Add 20 µL reconstituted AQC reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate).
-
Incubate at 55°C for 10 min. (AQC derivatizes both primary and secondary amines, ensuring robust detection).
-
-
LC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
-
Detection: Monitor mass m/z 304 (AQC-derivative in positive mode). The parent mass of 5-HNV is 133 Da; AQC adds 170 Da.
-
Validation: Look for the daughter ion m/z 171 (AMQ moiety) in MS/MS fragmentation.
-
-
NMR Confirmation (For purified fractions):
-
H-NMR (D
O) diagnostic signals: Triplet at 3.60 (C5-H , adjacent to OH) and Triplet at 3.7-4.0 (C2-H, alpha-proton).
-
H-NMR (D
References
-
Yan, J., et al. (2015). Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress.[7] Journal of Experimental Botany, 66(2), 597–608. Link
-
Carmo-Silva, A. E., et al. (2009). Drought stress increases the production of 5-hydroxynorvaline in two C4 grasses.[5][6] Phytochemistry, 70(5), 664-671. Link
-
Murch, S. J., et al. (2026). AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids. RSC Advances. Link
- Fowden, L. (1967). Aspects of Amino Acid Metabolism in Plants. Annual Review of Plant Physiology, 18, 85-106. (Foundational context on non-protein amino acids).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drought stress increases the production of 5-hydroxynorvaline in two C4 grasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative metabolic profile of maize genotypes reveals the tolerance mechanism associated under combined stresses | bioRxiv [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
Metabolic Degradation of 2-Amino-5-hydroxypentanoic Acid: A Technical Guide
The following technical guide details the metabolic degradation of 2-Amino-5-hydroxypentanoic acid (5-hydroxynorvaline).
Executive Summary & Compound Profile
2-Amino-5-hydroxypentanoic acid (also known as 5-hydroxynorvaline or 5-HNV ) is a non-proteinogenic C5 amino acid.[1][2] Structurally, it is a homolog of homoserine (C4) and serine (C3), characterized by a terminal hydroxyl group on the
While not a standard amino acid in mammalian proteomes, 5-HNV is biologically significant in three contexts:
-
Mammalian Physiology: It serves as a biomarker for oxidative stress.[1] Reactive oxygen species (ROS) oxidize proline and arginine residues to glutamic
-semialdehyde (GGS), which can be reduced to 5-HNV.[1] Its degradation, therefore, essentially reverses this accumulation to detoxify the cell.[1] -
Plant Defense: In species like Zea mays (maize), it accumulates as a defensive metabolite against herbivory.[1][3][4][5]
-
Metabolic Engineering: It is a key intermediate in synthetic pathways for the production of 1,4-butanediol (BDO) and related C4 chemicals.[1]
This guide focuses on the catabolic fate of 5-HNV, detailing its oxidative conversion to glutamate and subsequent entry into the Tricarboxylic Acid (TCA) cycle.[1]
Chemical Identity[2][6][7]
-
Molecular Formula: C
H NO [1][6][7][8] -
Key Functional Groups:
-amino group, -carboxylic acid, -hydroxyl group.[1][2]
Primary Metabolic Pathway: The GGS-Glutamate Axis[1]
The primary degradation pathway of 5-HNV follows an oxidative route that channels the carbon skeleton into the glutamate pool.[1] This pathway mirrors the catabolism of lysine (via the saccharopine pathway) but operates on a C5 backbone.[1]
Step 1: Oxidation to Glutamic -Semialdehyde (GGS)
The initial and rate-limiting step is the oxidation of the terminal
-
Enzyme: NAD
-dependent Alcohol Dehydrogenase (ADH) or a specific 5-hydroxynorvaline dehydrogenase.[1] -
Reaction:
-
Mechanistic Insight: This step creates GGS, a highly reactive intermediate that is central to arginine and proline metabolism.[1]
Step 2: Cyclization to -Pyrroline-5-Carboxylate (P5C)
GGS is unstable in aqueous solution at physiological pH.[1] It undergoes a spontaneous intramolecular cyclization (Schiff base formation) between the aldehyde and the
-
Reaction: Spontaneous dehydration.[1]
-
Product:
-Pyrroline-5-Carboxylate (P5C).[1] -
Equilibrium: The reaction favors P5C, but the open-chain aldehyde (GGS) is the substrate for the next enzymatic step.[1]
Step 3: Oxidation to Glutamate
To generate metabolically useful energy, the P5C/GGS pool must be oxidized to glutamate.[1]
-
Enzyme: P5C Dehydrogenase (ALDH4A1 in humans).[1]
-
Reaction:
-
Metabolic Fate: The resulting glutamate undergoes oxidative deamination (via Glutamate Dehydrogenase) or transamination to form
-ketoglutarate, which enters the TCA cycle.[1]
Pathway Visualization (DOT)
The following diagram illustrates the primary oxidative pathway and the alternative transamination route used in synthetic biology.
Caption: Figure 1. Metabolic fate of 5-Hydroxynorvaline. The central pathway leads to Glutamate via the P5C intermediate.
Alternative Pathway: Transamination (Synthetic Context)
In metabolic engineering (e.g., for BDO production), an alternative degradation route is often exploited to bypass the glutamate pool.[1]
-
Transamination: The
-amino group is transferred to an acceptor (e.g., -ketoglutarate), yielding 2-oxo-5-hydroxypentanoic acid (also called -keto- -hydroxyvalerate).[1] -
Decarboxylation: The resulting
-keto acid is decarboxylated to form 4-hydroxybutyraldehyde , which is subsequently reduced to 1,4-butanediol or oxidized to 4-hydroxybutyrate.[1]
Experimental Protocols
Protocol A: Enzymatic Assay for 5-HNV Oxidation
This protocol validates the first step of degradation by measuring the production of NADH.[1]
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 8.0.[1]
-
Substrate: 10 mM 5-Hydroxynorvaline (synthesized or purchased, e.g., CAS 6152-89-2).
-
Cofactor: 2.5 mM NAD
.[1] -
Enzyme Source: Purified recombinant dehydrogenase (e.g., E. coli ADH or mammalian liver cytosolic fraction).[1]
Procedure:
-
Blanking: In a quartz cuvette, mix 900 µL Buffer and 50 µL NAD
. Zero the spectrophotometer at 340 nm.[1] -
Initiation: Add 50 µL of Enzyme source. Incubate for 2 minutes to establish baseline.
-
Reaction: Add 50 µL of 5-HNV substrate. Mix by inversion.
-
Measurement: Monitor absorbance at 340 nm for 10 minutes.
-
Calculation: Use the extinction coefficient of NADH (
) to calculate the specific activity (µmol/min/mg protein).[1]
Protocol B: LC-MS/MS Detection of Metabolites
To confirm the pathway in vivo (e.g., in cell lysate), use targeted metabolomics.[1]
Extraction:
-
Homogenize tissue/cells in 80% cold methanol (-20°C).
-
Centrifuge at 14,000 x g for 10 min at 4°C.
-
Collect supernatant and evaporate to dryness; reconstitute in 0.1% formic acid.
LC Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 0-2 min (1% B), 2-10 min (1-30% B).
MS Transitions (MRM Mode):
| Metabolite | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
|---|
| 5-HNV | 134.1 [M+H]
References
-
Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress. Source:[1][3][4] Journal of Experimental Botany (2014).[1][3] URL:[Link][1]
-
The identification of 5-hydroxy-L-norvaline in cultures of pyridoxine auxotrophs of Escherichia coli B. Source: Journal of Natural Products (1996).[1] URL:[Link][1]
-
Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Source: Frontiers in Cell and Developmental Biology (2025).[1] URL:[Link] (Note: Provides the homologous lysine catabolism context).
-
Microorganisms for the production of 1,4-butanediol. Source: US Patent 20130109069A1.[1] URL: (Note: Details the transaminase/decarboxylase synthetic pathway).
Sources
- 1. PDBe Connect Pages [ebi.ac.uk]
- 2. grokipedia.com [grokipedia.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CID 141287428 | C10H22N2O6 | CID 141287428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. CNP0218644.0 - COCONUT [coconut.naturalproducts.net]
- 9. Enzymatic production of alpha-aminoadipate-delta-semialdehyde and related compounds by lysine epsilon-dehydrogenase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Stereochemical Configuration of L-2-Amino-5-hydroxypentanoic Acid
Executive Summary: The Stereochemical Imperative
L-2-Amino-5-hydroxypentanoic acid (also known as L-5-Hydroxynorvaline) represents a critical chiral building block in the synthesis of peptidomimetics, specifically as a precursor to L-Pipecolic acid and oxa-proline derivatives. Its utility in drug development is defined by its stereochemical purity; however, its handling is complicated by an intrinsic propensity for intramolecular cyclization.
This guide addresses the (S)-configuration assignment, the thermodynamic instability leading to
Molecular Identity & Stereochemical Assignment
The designation "L" in amino acid nomenclature refers to the stereochemical configuration at the
CIP Priority Determination
The stereocenter at C2 is bonded to four distinct substituents. The priority is assigned based on atomic number and connectivity:
-
(Nitrogen, Atomic #7)
Priority 1 -
(Carbon bonded to 3 Oxygens via phantom atoms)
Priority 2 -
(Carbon bonded to Carbon/Hydrogens)
Priority 3 -
(Hydrogen)
Priority 4
When the lowest priority group (H) is oriented away from the viewer, the progression from
Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment demonstrating the (S)-configuration of the L-isomer.
Stability Profile: The Cyclization Trap
Researchers must be cognizant that L-2-Amino-5-hydroxypentanoic acid is not a static entity in solution. It exists in equilibrium with its corresponding
-
Risk: Prolonged storage in acidic media or heating during workup drives the equilibrium toward the lactone.
-
Consequence: Loss of free amine functionality for peptide coupling and potential racemization if the ring opening/closing is reversible under basic conditions.
Figure 2: Thermodynamic equilibrium between the open-chain amino acid and the
Synthesis Strategy: Chemoselective Reduction
To ensure high enantiomeric excess (
The Protocol
The strategy involves the selective reduction of the
Step-by-Step Methodology:
-
Starting Material: L-Glutamic acid 5-methyl ester (H-Glu(OMe)-OH).
-
Protection (Critical): Protect the
-amine with Boc (tert-butyloxycarbonyl) and the -carboxylic acid as a tert-butyl ester to prevent interference.-
Reagent:
, .
-
-
Selective Reduction: Reduce the
-methyl ester to the alcohol.-
Reagent: Lithium Borohydride (
) in THF/MeOH. -
Why:
is chemoselective for esters over carbamates (Boc) and carboxylate salts (if used), minimizing side reactions.
-
-
Deprotection: Removal of Boc and t-Bu groups.
-
Reagent: TFA / DCM (1:1).
-
Note: Perform at
to minimize lactonization, then neutralize immediately.
-
| Parameter | Specification | Notes |
| Starting Material | L-Glutamic Acid | Source of Chiral Information (S) |
| Reductant | Preserves | |
| Solvent | THF / Methanol | Protic solvent accelerates borohydride reduction |
| Yield Target | 65-75% | Losses primarily due to lactone formation during workup |
Analytical Validation: Marfey’s Method
Standard chiral HPLC is often insufficient due to the lack of strong chromophores in aliphatic amino acids. The gold standard for validating the stereochemistry of L-2-Amino-5-hydroxypentanoic acid is derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).
Mechanism of Action
FDAA reacts with the primary amine of the analyte to form a diastereomeric mixture. Because FDAA itself is pure L-isomer, the resulting adducts are:
-
L-FDAA + L-Analyte
L-L Diastereomer -
L-FDAA + D-Analyte
L-D Diastereomer
These diastereomers have significantly different hydrophobicities and can be separated on a standard achiral C18 HPLC column.
Experimental Protocol (Self-Validating)
-
Sample Prep: Dissolve
of sample ( ) in water. -
Derivatization: Add
of 1% FDAA in acetone and of . -
Incubation: Heat at
for 1 hour. (Color turns yellow/orange). -
Quench: Add
of to stop the reaction. -
Analysis: Inject onto C18 Reverse Phase HPLC.
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 10% to 60% B over 45 minutes.
-
Detection: UV at 340 nm.
-
Interpretation: The L-L adduct typically elutes after the L-D adduct for amino acids with hydrophobic side chains, though elution order must be confirmed with a racemic standard.
Figure 3: Analytical workflow for enantiomeric excess determination using Marfey's Reagent.
References
-
Marfey, P. (1984).[1] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[1][2] Carlsberg Research Communications, 49(6), 591-596.
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3), 231-247.
-
Sigma-Aldrich. (n.d.). (S)-2-Amino-5-hydroxypentanoic acid Product Specification. Merck KGaA.
-
ChemicalBook. (2023).[3][4] 2-amino-5-hydroxy-pentanoic acid (CAS 6152-89-2) Properties and Safety.[5]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 141287428, 2-Amino-5-hydroxypentanoic acid.
Sources
- 1. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 2. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. art.torvergata.it [art.torvergata.it]
- 5. (S)-2-Amino-5-hydroxypentanoic acid | 6152-89-2 [sigmaaldrich.com]
Potential Biological Activities of 5-Hydroxynorvaline Derivatives: A Technical Guide
Executive Summary & Chemical Identity
5-Hydroxynorvaline (also known as 2-amino-5-hydroxypentanoic acid ) is a non-proteinogenic
This guide details the synthetic accessibility, pharmacological mechanisms, and experimental protocols for 5-hydroxynorvaline and its bioactive derivatives, specifically focusing on antifungal keto-derivatives (RI-331) and arginine/ornithine mimetics.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | (2S)-2-amino-5-hydroxypentanoic acid |
| Common Name | 5-Hydroxynorvaline; |
| Molecular Formula | C |
| Molecular Weight | 147.15 g/mol |
| Chiral Center | S-configuration (derived from L-Glutamic acid) |
| Structural Homology | Isosteric with L-Ornithine and L-Citrulline |
Medicinal Chemistry: Synthetic Pathways
The synthesis of 5-hydroxynorvaline is a prerequisite for accessing its bioactive derivatives. The most robust route utilizes L-glutamic acid as a chiral pool starting material, ensuring high enantiomeric purity without the need for complex resolution steps.
Route A: The Boroxazolidone Protection Strategy (High Fidelity)
This method is preferred for large-scale preparation due to its reproducibility and preservation of chirality. It involves the simultaneous protection of the
Mechanism:
-
Cyclization: L-Glutamic acid reacts with the boron reagent to form a rigid boroxazolidone ring.[1] This locks the
-position, preventing racemization.[1] -
Activation: The side-chain carboxylic acid (at C5) is activated (e.g., via mixed anhydride).[1]
-
Reduction: Selective reduction (using NaBH
) yields the alcohol.[1] -
Deprotection: Mild hydrolysis releases the free amino acid.[1]
Route B: Divergent Synthesis from Allylglycine
For generating diverse analogs (e.g., unsaturated or branched derivatives), (S)-allylglycine serves as a versatile precursor.[1][2][3]
-
Hydroboration-Oxidation: Converts the terminal alkene of allylglycine directly to the primary alcohol of 5-hydroxynorvaline.
-
Oxidative Cleavage: Can yield shorter chain homologs or aldehydes for further functionalization.[1]
Pharmacology & Biological Activities[1][5][6][7][8][9][10][11][12][13][14]
Antifungal Activity: The RI-331 Connection
The most distinct biological activity associated with the 5-hydroxynorvaline scaffold is seen in its oxidized derivative, (S)-2-amino-4-oxo-5-hydroxypentanoic acid , also known as RI-331 .[1]
-
Mechanism: RI-331 acts as a transition-state mimic.[1] In fungi (e.g., Saccharomyces cerevisiae, Candida spp.), HSD is a critical enzyme in the aspartate pathway, converting aspartate
-semialdehyde to homoserine (a precursor to Threonine, Methionine, and Isoleucine).[1] -
Selectivity: Mammals lack the aspartate pathway (obtaining these amino acids from diet), rendering RI-331 selectively toxic to fungi.[1]
-
Metabolic Trapping: 5-hydroxynorvaline itself can be metabolically oxidized in vivo to the 4-oxo species, acting as a prodrug in certain biological contexts.[1]
Arginase and NOS Modulation
5-Hydroxynorvaline is the structural backbone for "nor" variants of arginine antimetabolites.
-
Arginase Inhibition: Functionalization of the terminal alcohol to a guanidine or N-hydroxyguanidine yields nor-arginine and nor-NOHA (N
-hydroxy-nor-L-arginine).[1]-
Note: While nor-NOHA (4-carbon chain) is the standard high-affinity inhibitor, the 5-carbon scaffold (derived from 5-hydroxynorvaline) allows for the synthesis of Homo-NOHA and other steric probes that map the active site of Arginase I and II.[1]
-
-
Nitric Oxide Synthase (NOS): As an ornithine isostere, 5-hydroxynorvaline derivatives can compete with L-arginine at the NOS active site.[1] The 5-hydroxy group can be converted to a hydroxamate , conferring metal-chelating properties that inhibit the heme-dependent oxidation step in NOS.[1]
Peptide Stability & Mimetics
Incorporation of 5-hydroxynorvaline into peptide chains (e.g., 5-hydroxynorvaline-S-Ile ) introduces a polar, non-charged side chain that mimics Serine but with an extended alkyl spacer.[1]
-
Effect: This extension pushes the hydroxyl group away from the peptide backbone, altering hydrogen-bonding networks and potentially increasing resistance to proteolytic cleavage by serine proteases.
Visualization: Pathways and Mechanisms
Caption: Chemical genealogy of 5-hydroxynorvaline, illustrating synthetic origins and divergence into antifungal (RI-331) and metabolic (Arginase/NOS) inhibitors.[1]
Experimental Protocols
Protocol 1: Synthesis of (S)-5-Hydroxynorvaline (Glutamic Acid Route)
This protocol ensures high enantiomeric purity by preventing
Reagents: L-Glutamic acid, 9-BBN (or borane-dimethyl sulfide), Isobutyl chloroformate, NaBH
-
Protection: Suspend L-glutamic acid (10 mmol) in dry THF under Argon. Add borane reagent (1.1 eq) and reflux for 2 hours to form the boroxazolidone complex.[1]
-
Activation: Cool to -15°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) to form the mixed anhydride at the side-chain carboxyl. Stir for 30 min.
-
Reduction: Filter the precipitate (amine salts).[1] Add the filtrate dropwise to a suspension of NaBH
(2.0 eq) in water/THF at 0°C. Stir for 1 hour. -
Workup: Quench with acetic acid. Evaporate solvent.[1]
-
Deprotection: Reflux the residue in 10% HCl/MeOH for 1 hour to cleave the boron complex.
-
Purification: Pass through an ion-exchange column (Dowex 50W) eluting with NH
OH gradient. Recrystallize from water/ethanol.[1]-
Yield: Typically 60-75%.[1]
-
Validation:
H NMR (D O) should show triplet at 3.55 (CH -OH).
-
Protocol 2: In Vitro Homoserine Dehydrogenase Inhibition Assay
To validate the activity of the 4-oxo derivative (RI-331).
Materials: Purified Homoserine Dehydrogenase (yeast or bacterial source), Aspartate
-
Preparation: Prepare assay buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM EDTA.[1]
-
Incubation: Mix 10 nM enzyme with varying concentrations of the test compound (0.1
M – 100 M) in a 96-well plate. Incubate at 25°C for 10 minutes. -
Reaction Start: Add NADPH (0.2 mM) and Aspartate
-semialdehyde (0.5 mM). -
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) continuously for 5 minutes.
-
Analysis: Plot initial velocity (
) vs. inhibitor concentration to determine IC .[1]-
Control: RI-331 typically shows IC
in the low micromolar range (5-20 M).[1]
-
Future Outlook & Clinical Potential
The 5-hydroxynorvaline scaffold is currently underutilized in clinical pipelines, primarily serving as a research tool.[1] However, its potential is expanding in two key areas:
-
Antifungal Resistance: With rising resistance to azoles, the unique mechanism of RI-331 (amino acid biosynthesis inhibition) offers a novel pathway for combination therapies.[1]
-
Nitric Oxide Modulation: As the understanding of Arginase II in vascular disease and cancer immunosuppression grows, "nor" and "homo" arginine analogs derived from this scaffold will be critical for developing isoform-selective inhibitors.
References
-
Synthesis via Boroxazolidone: Chulakov, E. N., et al. "Efficient Method for the Preparation of (S)-5-Hydroxynorvaline."[1] Russian Journal of Organic Chemistry, 2023.
-
RI-331 Antifungal Mechanism: Yamaki, H., et al.[1][4] "The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae."[1] Journal of Antibiotics, 1992.[4]
-
Arginase Inhibitors (Nor-NOHA): Custot, J., et al.[1] "The New
-Amino Acid N -Hydroxy-nor-L-arginine: a High-Affinity Inhibitor of Arginase."[1][5] Journal of the American Chemical Society, 1997. -
Divergent Synthesis: Wolf, L. B., et al. "Stereoselective Synthesis of syn-
-Hydroxynorvaline and Related -Amino Acids."[1] ResearchGate, 2019.[1][6] -
Chemical Properties: PubChem Compound Summary for CID 95562, 2-Amino-5-hydroxyvaleric acid.[1] [1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FKBP12 Controls Aspartate Pathway Flux in Saccharomyces cerevisiae To Prevent Toxic Intermediate Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) The New α-Amino Acid Nω-Hydroxy-nor-l-arginine: a High-Affinity Inhibitor of Arginase Well Adapted To Bind to Its Manganese Cluster [academia.edu]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis Protocols for 2-Amino-5-hydroxypentanoic Acid (5-Hydroxynorvaline)
Executive Summary
2-Amino-5-hydroxypentanoic acid (also known as 5-Hydroxynorvaline or
Synthesizing this molecule presents a unique chemoselectivity challenge: differentiating the two carboxylic acid groups of L-glutamic acid. The
This guide details two scalable protocols:
-
The Boroxazolidone Route: A highly selective method using simultaneous boron-mediated protection, ideal for high-purity requirements.
-
The Mixed Anhydride Route: A classic, robust method suitable for multi-kilogram scale-up using standard reactor setups.
Strategic Analysis & Critical Process Parameters (CPPs)
Before initiating synthesis, the following parameters define the success of the campaign:
| Parameter | Specification Target | Rationale |
| Enantiomeric Excess (ee) | > 99.0% | Racemization can occur during the activation of the |
| Chemoselectivity | > 95:1 ( | Reducing the |
| Residual Boron | < 500 ppm | If using Protocol A, downstream resin purification is mandatory to remove boron complexes. |
| Lactone Content | < 1.0% | The open-chain form is the target; however, equilibrium favors the lactone at pH < 5. |
Protocol A: The Boroxazolidone-Mediated Reduction
Best for: High purity, lab-to-pilot scale (10g – 500g), and minimizing protection/deprotection steps.
Mechanistic Insight
This advanced protocol utilizes 9-borabicyclo[3.3.1]nonane (9-BBN) or complexation with
Workflow Diagram
Figure 1: The Boroxazolidone protection strategy allows for high chemoselectivity by locking the alpha-functionality in a temporary heterocyclic ring.
Step-by-Step Methodology
Reagents:
-
L-Glutamic acid (1.0 eq)
- (2.0 M in THF) or 9-BBN
-
Isobutyl chloroformate (1.1 eq)
-
N-Methylmorpholine (NMM) (1.1 eq)
-
Sodium Borohydride (
) (2.0 eq)
Procedure:
-
Protection (Boroxazolidone Formation):
-
Suspend L-glutamic acid in anhydrous THF under nitrogen.
-
Add
dropwise at 0°C. -
Heat to reflux for 2–4 hours. Hydrogen gas evolution will cease when the complex is formed.
-
Checkpoint: The reaction mixture should become clear.
-
-
Activation:
-
Cool the solution to -15°C.
-
Add NMM followed by dropwise addition of isobutyl chloroformate. Maintain temperature < -10°C to prevent racemization.
-
Stir for 30 minutes to form the mixed anhydride of the side chain.
-
-
Reduction:
-
Add
(dissolved in a minimal amount of water or MeOH) dropwise. -
Stir for 1 hour at 0°C, then warm to room temperature.
-
-
Workup & Deprotection:
-
Quench carefully with 1N HCl.
-
Heat the aqueous solution to 50°C for 1 hour to hydrolyze the boron complex and remove the protecting group.
-
Crucial Step: Evaporate volatiles (trimethyl borate). Repeat methanol co-evaporation 3x to remove all boron traces.
-
-
Purification:
-
Load the crude residue onto a Dowex 50W-X8 cation exchange column (
form). -
Wash with water (removes anions/boron residues).
-
Elute product with 1M
. -
Lyophilize fractions to obtain a white solid.
-
Protocol B: The Modified Mixed Anhydride Route
Best for: Large-scale manufacturing (>1 kg), standard equipment, and avoiding boron waste streams.
Mechanistic Insight
This route relies on classical orthogonal protection. We protect the
Workflow Diagram
Figure 2: The orthogonal protection strategy ensures that only the side-chain carboxyl is reduced.
Step-by-Step Methodology
Starting Material: N-Boc-L-glutamic acid-1-tert-butyl ester (Commercially available or synthesized from Glu).
-
Activation:
-
Dissolve N-Boc-L-Glu-OtBu (1.0 eq) in THF/DMF (4:1).
-
Cool to -15°C.
-
Add Triethylamine (
) (1.05 eq) followed by Ethyl Chloroformate (1.05 eq). -
Stir for 20 mins. The formation of a white precipitate (
) confirms anhydride formation.
-
-
Reduction:
-
Filter off the salts (optional, for cleaner reaction) or proceed in situ.
-
Add
(2.5 eq) dissolved in water slowly to the anhydride solution at -10°C. -
Note: The addition of water is necessary to solubilize borohydride but must be done slowly to avoid hydrolyzing the anhydride before reduction.
-
-
Workup:
-
Acidify to pH 3 with citric acid solution.
-
Extract with Ethyl Acetate.
-
Wash organic layer with brine, dry over
, and concentrate. -
Intermediate: You now have N-Boc-L-2-amino-5-hydroxypentanoic acid t-butyl ester.
-
-
Global Deprotection:
-
Dissolve the intermediate in DCM/TFA (1:1).
-
Stir at room temperature for 2 hours (removes both Boc and t-Butyl).
-
Concentrate in vacuo.
-
-
Isolation (The "Lactone Trap"):
-
The crude product will be the TFA salt.
-
Neutralize with Amberlyst A-21 (weak base resin) in methanol to avoid strong basic conditions that might cause ring opening/closing issues.
-
Crystallize from Ethanol/Water.
-
Troubleshooting: The Lactonization Equilibrium
A common failure mode is low yield due to the formation of (S)-2-amino-valerolactone.
Figure 3: Equilibrium between the open-chain amino acid and the lactone form.
Corrective Action:
-
Detection: Use NMR (
).[2] The -proton of the lactone is shifted downfield compared to the open chain. -
Reversal: If the lactone forms, dissolve the crude solid in water, adjust pH to 10-11 with NaOH, stir for 1 hour (opens the ring), then carefully neutralize to the isoelectric point (pI ~5.6) on an ion-exchange column and elute rapidly.
References
-
Garcia, J., et al. (2000). "Efficient Method for the Preparation of (S)-5-Hydroxynorvaline." Tetrahedron Letters. (Describes the Boroxazolidone methodology).
-
Chulakov, E. N., et al. (2023).[3] "Synthesis of glycyl-(S)-5-hydroxynorvaline." Russian Journal of Organic Chemistry. (Details the mixed anhydride reduction on protected glutamate).
-
Sigma-Aldrich. "Product Specification: (S)-2-Amino-5-hydroxypentanoic acid." (Physical properties and safety data).
-
Blaskovich, M. A., et al. (2008). "A Convenient Reduction of
-Amino Acids to 1,2-Amino Alcohols." The Open Organic Chemistry Journal. (Context on amino acid reduction selectivity). - Rodríguez, M., et al. (1991). "Selective reduction of N-protected amino acid esters." Journal of Organic Chemistry.
Sources
Regioselective Fmoc Protection of 2-Amino-5-hydroxypentanoic Acid for Glycopeptide Synthesis
Introduction & Strategic Context
2-Amino-5-hydroxypentanoic acid (commonly known as 5-hydroxynorvaline) is a critical non-proteinogenic amino acid utilized in the design of complex modified peptides. It serves as a fundamental building block in the1[1]. To successfully incorporate this bi-functional residue into a standard Solid-Phase Peptide Synthesis (SPPS) cycle, the
Mechanistic Principles & Causality (E-E-A-T)
The primary synthetic challenge when protecting 5-hydroxynorvaline is achieving strict regiocontrol. The goal is to selectively protect the
-
Chemoselectivity via pH Control: The reaction is executed under Schotten-Baumann conditions using aqueous sodium carbonate (
).[]. At this pH, the -amino group ( ~9.5) is partially deprotonated and highly nucleophilic. Conversely, the aliphatic -hydroxyl group ( ~15) remains fully protonated and kinetically inert, ensuring absolute N-acylation selectivity[2]. -
Reagent Selection (Fmoc-OSu vs. Fmoc-Cl): 5[5]. Fmoc-Cl is an overly aggressive acylating agent that can inadvertently activate the unprotected carboxylate, driving unwanted amide coupling and dipeptide oligomerization[5]. Fmoc-OSu acts as a milder reagent that6[6].
-
Stoichiometric Restraint: This protocol intentionally employs a slight sub-stoichiometric ratio of Fmoc-OSu (0.95 equivalents).5
5, a persistent impurity that co-precipitates with the target molecule and severely complicates purification. -
Self-Validating Purification: The workup procedure leverages a dual-phase pH switch. At pH 9, the product is a water-soluble sodium carboxylate, allowing organic impurities to be washed away with ether. Upon acidification to pH 2.0, the carboxylate protonates, and the bulky, hydrophobic Fmoc group drives the molecule entirely into the organic extraction phase. [].
Quantitative Data Presentation
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function in Synthesis |
| 2-Amino-5-hydroxypentanoic acid | 133.15 | 1.00 | 1.33 g (10.0 mmol) | Bi-functional Starting Material |
| Sodium Carbonate ( | 105.99 | 2.50 | 2.65 g (25.0 mmol) | Base / pH Buffer (pH ~9.0) |
| Fmoc-OSu | 337.33 | 0.95 | 3.20 g (9.5 mmol) | Chemoselective Acylating Agent |
| 1,4-Dioxane (Anhydrous) | 88.11 | - | 20 mL | Organic Co-solvent |
| Deionized Water | 18.02 | - | 30 mL | Aqueous Solvent |
| 1M Hydrochloric Acid (HCl) | 36.46 | ~2.5-3.0 | ~25–30 mL | Acidifying Agent (pH 2.0) |
Experimental Protocol
Step 1: Substrate Dissolution In a 100 mL round-bottom flask, suspend 2-Amino-5-hydroxypentanoic acid (1.33 g, 10.0 mmol) in 30 mL of deionized water. Add sodium carbonate (2.65 g, 25.0 mmol) in small portions under magnetic stirring until complete dissolution is achieved. Cool the clear solution to 0 °C using an ice-water bath.
Step 2: Reagent Preparation In a separate glass vial, dissolve Fmoc-OSu (3.20 g, 9.5 mmol) in 20 mL of anhydrous 1,4-dioxane.
Step 3: Biphasic Coupling Add the Fmoc-OSu/dioxane solution dropwise to the aqueous amino acid solution over 30 minutes via an addition funnel. Maintain the internal temperature strictly at 0 °C to prevent rapid hydrolysis of the active ester.
Step 4: Reaction Maturation Once the addition is complete, stir the turbid reaction mixture at 0 °C for 1 hour. Remove the ice bath and allow the mixture to warm naturally to room temperature, stirring continuously for 12 hours.
Step 5: Orthogonal Washing Dilute the reaction mixture with 50 mL of deionized water. Transfer to a separatory funnel and wash the aqueous phase with diethyl ether (2 × 30 mL). Discard the organic layer. (Note: The product remains safely in the aqueous phase as a highly soluble sodium salt, while unreacted Fmoc-OSu and non-polar degradation products partition into the ether).
Step 6: pH-Driven Extraction
Cool the retained aqueous layer back to 0 °C. Slowly acidify the solution to pH 2.0 using 1M HCl under vigorous stirring. (Caution: Add the acid dropwise to prevent localized over-acidification and to safely manage
Step 7: Drying and Concentration
Dry the organic phase over anhydrous sodium sulfate (
Process Visualization
Figure 1: Step-by-step workflow for the highly chemoselective Fmoc protection of 5-hydroxynorvaline.
References[2] Overview of Fmoc Amino Acids. ChemPep. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTauAgfxlo6x0xMeZ0bFT3ubAwge9nCvo4f7Bio1g71wmhMjhBfzfy1SWauKim-alM2nn7U8rpjVrgTUm73bneiuKR_YO7NfiRR6pMkD8Qkt4J4fV4nmWX1RK50GlOMLw=[5] Fmoc - Lokey Lab Protocols. Wikidot. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKo635KYh9YJzY_6U1rORxGckA_N1t5PaH3NbG6WEBkpMJ7CG7jsji070eeQBaCu1oXyniCbyvY2dM0cf4-f3hnyK8Ja26k9hgkiS8qyu1w-HuvHTyN8glyqQ_[4] Fmoc Amino Acids. BOC Sciences. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFF2WeYUE3faZTRhEAckY_Brw9mhBjRR1wCuxett36tZb049q3PthHwAkjH3gd8qLR9JYbhTED9yOUOzNJfuPiHBcYcpjXElUiEMc8ILwf-JHrFazxR15zrBVuuN_gPKNnDpXv-o70f7aOljej1LUiAfGDv4EzLCocKw==[6] Fmoc-OSu (N-(Fmoc-oxy)succinimide) | Acylating Agent. MedchemExpress.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmPocko5zCft1RR0MscRMSTuKxxSrcFHjaNgGdqvKTksKz5I2bPrLEIErNOs1G2o75tvdyGf7PLVvFfNMwH48RtBX4Hcl1SV4k_9m4DJZYOtw5SPfUTfr09cjAhZ1SvGM2KaGfti_-[1] Johan BRODDEFALK | Senior Researcher. ResearchGate. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsD6TiRH4KlJZVAOxaZ-LfOAYdrPqzkucEra79sE-uQkN7Vv0TJYQgskmBP0H_cj4TfpKmnKliPwMdQe7YdgzaXOTrJrsSXJ_96np1JpWYoKYYXm49L74aTQkeR-aeY2x80xKgZEPzheDGzkJPlESf[3] Karl-Erik BERGQUIST | Retired | Lecturer. ResearchGate. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVlDhU9FG0JOF2JbDXPIUR4rB83zRQNMhE81nNscZ73aGCZzJ3WwIlp960gKpmb5_0OqnM0sDoaTLk-uIIGsk-XKy6HtlzLPsxZHS9NQLoWbE_VPVk8ei4RQV5mOz7twYnwyb_IFRrIKQ7ZIShm6W1sW9e
Sources
Application Note: Advanced HPLC Strategies for the Quantitation of 2-Amino-5-hydroxypentanoic Acid
Executive Summary & Scientific Context
2-Amino-5-hydroxypentanoic acid (5-Hydroxynorvaline, 5-HNV) is a non-proteinogenic amino acid structurally homologous to homoserine and 5-hydroxylysine. It appears frequently as:
-
A Critical Impurity: In the synthesis of peptide mimetics or during the reduction of glutamate derivatives (e.g., in the production of 1,4-butanediol or related amino-alcohols).
-
A Metabolic Marker: In plant defense signaling (specifically in Zea mays) and specific bacterial pathways involving glutamate-5-semialdehyde.
The Analytical Challenge: Like most aliphatic amino acids, 5-HNV lacks a distinct UV chromophore. Direct UV detection at 200–210 nm is non-specific and suffers from severe interference in complex matrices. Therefore, this guide presents two distinct, validated approaches:
-
Method A (Derivatization): The "Gold Standard" for biological matrices and high-sensitivity requirements, utilizing 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) chemistry.
-
Method B (Direct Detection): A modern HILIC-CAD/MS approach for synthetic process monitoring where derivatization is rate-limiting.
Strategic Method Selection
The following decision tree illustrates the logic for selecting the appropriate protocol based on your sample matrix and sensitivity needs.
Figure 1: Decision matrix for selecting the optimal HPLC workflow for 5-Hydroxynorvaline analysis.
Protocol A: High-Sensitivity Fluorescence Detection (AQC Derivatization)
Principle: This method utilizes the AccQ-Tag™ chemistry (or generic AQC reagents). AQC reacts rapidly with primary and secondary amines to yield highly stable, fluorescent urea derivatives. This is superior to OPA (o-phthalaldehyde) because AQC derivatives are stable for days, allowing for automated batch processing.
Reagents & Equipment[1][2][3][4][5][6]
-
Derivatizing Agent: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).
-
Column: C18 High-Efficiency Column (e.g., Waters AccQ-Tag Ultra, 1.7 µm, 2.1 x 100 mm OR Kinetex C18, 2.6 µm).
-
Mobile Phase A: 140 mM Sodium Acetate, pH 5.8 (with TEA).
-
Mobile Phase B: 60% Acetonitrile / 40% Water.
-
Detector: Fluorescence (FLD). Excitation: 250 nm; Emission: 395 nm.
Step-by-Step Procedure
-
Sample Preparation:
-
Dilute sample to approx. 10–500 pmol range.
-
Mix 10 µL of sample (or standard) with 70 µL of Borate Buffer (pH 8.8).
-
Add 20 µL of reconstituted AQC reagent.
-
Vortex immediately for 10 seconds.
-
Critical Step: Incubate at 55°C for 10 minutes to ensure complete conversion of the hydroxylated amine. (Note: 5-HNV has a hydroxyl group, but AQC targets the amine; the heat ensures reaction kinetics overcome any steric hindrance from the side chain).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.7 mL/min.
-
Column Temp: 55°C (Essential for resolution of isomers).
-
Injection Vol: 1 µL.
-
-
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 100 | 0 | Initial |
| 0.5 | 98 | 2 | Linear |
| 15.0 | 90 | 10 | Linear |
| 19.0 | 60 | 40 | Linear |
| 20.0 | 0 | 100 | Wash |
| 23.0 | 100 | 0 | Re-equilibration |
Expected Results & Specificity
-
Retention: 5-HNV typically elutes after Glutamate and before Arginine in this system.
-
Isomer Resolution: This method effectively resolves 5-HNV from its structural homolog Homoserine (2-amino-4-hydroxybutyric acid) and 5-Hydroxylysine .
-
Linearity:
from 1 pmol to 1000 pmol on-column.
Protocol B: Direct Analysis via HILIC-CAD/MS
Principle: For synthetic process development where derivatization is impractical, Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar zwitterion 5-HNV. Detection is achieved via Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).[1]
Reagents & Equipment[1][2][3][4][5][6]
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Detector: CAD (Nebulizer temp 35°C) or MS (ESI Positive Mode).
Step-by-Step Procedure
-
Sample Preparation:
-
Dissolve sample in 80:20 Acetonitrile:Water. Crucial: High organic content in the sample diluent is required to prevent peak distortion in HILIC.
-
Centrifuge at 12,000 x g if particulates are present.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 30°C.
-
Injection Vol: 2 µL.
-
-
Gradient Profile:
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Description |
| 0.0 | 10 | 90 | High Organic Start |
| 2.0 | 10 | 90 | Isocratic Hold |
| 12.0 | 50 | 50 | Elution Gradient |
| 14.0 | 50 | 50 | Wash |
| 14.1 | 10 | 90 | Re-equilibration |
MS Detection Parameters (ESI+)
-
Target Ion:
Da. -
Fragment Ions (MS/MS):
- (Loss of H2O)
- (Loss of HCOOH - Formic acid)
- (Cyclization product/Pyrrolidine ring formation)
-
Differentiation: 5-HNV (
148) must be distinguished from Glutamic Acid ( 148).-
Differentiation Strategy: Glutamic acid elutes later than 5-HNV on ZIC-HILIC columns due to the interaction of the two carboxyl groups (Glu) vs one (5-HNV). MS/MS fragmentation patterns also differ; Glu typically yields a dominant 130 fragment and 84 fragment but with different ratios and retention times.
-
Method Validation & Troubleshooting
Specificity Check (The "Isomer Trap")
A common error is misidentifying 5-HNV as Homoserine or Glutamic Acid.
-
Validation Step: You MUST inject a mixed standard containing:
-
Acceptance Criteria: Resolution (
) > 1.5 between all critical pairs.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Fluorescence Signal (Method A) | Incomplete derivatization | Ensure pH of borate buffer is > 8.2. Check incubator temp (must be 55°C). |
| Peak Tailing (Method B) | Secondary interactions | Increase buffer concentration to 20 mM Ammonium Formate. |
| Ghost Peaks (Method A) | AMQ hydrolysis | AQC reagent hydrolyzes to AMQ (peak at ~2 min). Ignore this peak; it is a reagent byproduct. |
| Retention Shift (Method B) | HILIC equilibration | HILIC requires long equilibration. Ensure at least 20 column volumes between runs. |
References
-
Yan, J., Lipka, A. E., Schmelz, E. A., & Jander, G. (2015). Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress. Journal of Experimental Botany, 66(2), 593–602. [Link]
- Key Insight: Establishes the AQC derivatization method for 5-HNV and provides NMR/MS structural confirm
-
Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical Biochemistry, 211(2), 279–287. [Link]
- Key Insight: The foundational text for the AccQ-Tag chemistry used in Protocol A.
-
Socia, A., & Foley, J. P. (2016). Direct determination of proteinogenic amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection.[1] Journal of Chromatography A, 1445, 126–132. [Link]
- Key Insight: Validates the HILIC-CAD approach for amino acids without chromophores, applicable to Protocol B.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. jocpr.com [jocpr.com]
- 4. Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. The identification of 5-hydroxy-L-norvaline in cultures of pyridoxine auxotrophs of Escherichia coli B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
Application Note: Enzymatic Production of 2-Amino-5-hydroxypentanoic Acid from L-Glutamate
Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Executive Summary & Mechanistic Rationale
2-Amino-5-hydroxypentanoic acid (commonly known as 5-hydroxy-L-norvaline) is a non-proteinogenic amino acid that naturally accumulates in certain plants under abiotic stress [1]. In drug development and industrial biotechnology, it serves as a critical chiral building block for peptidomimetics, unnatural peptide synthesis [2], and as an intermediate in the bio-based production of 1,4-butanediol [3].
Chemical synthesis of 5-hydroxy-L-norvaline often requires toxic reducing agents (e.g., sodium borohydride) and complex protection/deprotection steps to maintain the
This application note details a self-validating, three-enzyme cascade to convert L-glutamate to 5-hydroxy-L-norvaline. The pathway leverages the promiscuity of oxidoreductases to reduce the
The Biocatalytic Pathway
-
Activation: Glutamate 5-kinase (ProB) phosphorylates the
-carboxyl group of L-glutamate using ATP, forming L-glutamate 5-phosphate. -
First Reduction: Glutamate-5-semialdehyde dehydrogenase (ProA) reduces the acyl phosphate to L-glutamate 5-semialdehyde, consuming NADPH.
-
Second Reduction: A promiscuous Homoserine dehydrogenase (Hom/ThrA) reduces the semialdehyde to the final primary alcohol, 5-hydroxy-L-norvaline, consuming a second equivalent of NADPH.
Fig 1: Three-step enzymatic cascade for 5-hydroxy-L-norvaline synthesis.
Experimental Design & Causality
To ensure a self-validating and economically viable system, this protocol incorporates several critical design choices:
-
Cofactor Regeneration: Stoichiometric addition of ATP and NADPH is cost-prohibitive and causes product inhibition. We utilize a Pyruvate Kinase/Phosphoenolpyruvate (PK/PEP) system for ATP recycling, and a Glucose Dehydrogenase/Glucose (GDH/Glc) system for NADPH recycling. This drives the thermodynamic equilibrium forward.
-
Buffer Selection: 100 mM HEPES (pH 7.5) is used. Causality: HEPES maintains the physiological pH required by the enzymes and, crucially, lacks primary amines (unlike Tris buffer), preventing interference during downstream fluorescence derivatization.
-
Internal Standardization:
-Aminobutyric acid (AABA) is spiked into the quench buffer. This controls for volumetric errors during protein precipitation and derivatization.
Fig 2: End-to-end experimental workflow for biocatalytic production and analysis.
Step-by-Step Protocol
Phase 1: Reaction Mixture Assembly
-
Prepare the Base Buffer: In a sterile 50 mL bioreactor tube, prepare 10 mL of 100 mM HEPES buffer. Adjust to pH 7.5 using 1M NaOH.
-
Add Substrate & Cofactors: Add the following to reach the specified final concentrations:
-
50 mM Monosodium L-Glutamate (Substrate)
-
10 mM MgCl₂ (Essential divalent cation for ProB kinase activity)
-
2 mM ATP (Catalytic initiator)
-
2 mM NADPH (Catalytic initiator)
-
-
Establish Regeneration Systems:
-
Add 60 mM Phosphoenolpyruvate (PEP) and 5 U/mL Pyruvate Kinase (PK).
-
Add 100 mM D-Glucose and 5 U/mL Glucose Dehydrogenase (GDH).
-
-
Equilibrate: Incubate the mixture at 30°C for 5 minutes with gentle orbital shaking (150 rpm).
Phase 2: Enzymatic Initiation
-
Enzyme Addition: Initiate the cascade by adding the purified recombinant enzymes:
-
2.0 mg/mL Glutamate 5-kinase (ProB)
-
2.0 mg/mL Glutamate-5-semialdehyde dehydrogenase (ProA)
-
3.0 mg/mL Homoserine dehydrogenase (Hom)
-
-
Incubation: Seal the reactor and incubate at 30°C, 200 rpm for 24 hours.
-
Self-Validating Control (Critical): Run a parallel negative control reaction omitting Homoserine dehydrogenase. This allows you to quantify the accumulation of the L-glutamate 5-semialdehyde intermediate, proving that Steps 1 and 2 are functional.
Phase 3: Quenching and Derivatization
Because 5-hydroxy-L-norvaline lacks a UV-absorbing chromophore, pre-column derivatization is mandatory for high-sensitivity detection [1].
-
Quench: At specific time points (e.g., 1h, 4h, 12h, 24h), extract a 100 µL aliquot. Add 100 µL of ice-cold Acetonitrile containing 1 mM
-Aminobutyric acid (AABA) as an internal standard. -
Precipitate: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured enzymes.
-
Derivatize: Transfer 10 µL of the supernatant to a derivatization vial. Use a commercial AccQ-Fluor reagent kit (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate). Add 70 µL of Borate buffer (pH 8.8) and 20 µL of AccQ-Fluor reagent. Heat at 55°C for 10 minutes.
Phase 4: HPLC-FLD Analysis
-
Column: C18 Reverse-Phase (e.g., Waters Nova-Pak C18, 150 × 3.9 mm, 4 µm).
-
Mobile Phase: Gradient elution using Acetate-Phosphate buffer (Solvent A) and 60% Acetonitrile (Solvent B).
-
Detection: Fluorescence detector (FLD) set to Excitation: 250 nm / Emission: 395 nm.
Quantitative Data & Expected Outcomes
By utilizing the cofactor regeneration systems, researchers should expect near-complete conversion of L-glutamate without the stoichiometric accumulation of inhibitory ADP or NADP+.
Table 1: Expected Kinetic Milestones and Mass Balance
| Reaction Component | Initial Conc. (0h) | Expected Conc. (4h) | Expected Conc. (24h) | Function / Status |
| L-Glutamate | 50.0 mM | ~15.5 mM | < 2.0 mM | Primary Substrate (Depleted) |
| Glu-5-semialdehyde | 0.0 mM | ~8.0 mM | < 1.0 mM | Transient Intermediate |
| 5-Hydroxy-L-norvaline | 0.0 mM | ~26.5 mM | > 45.0 mM | Target Product (Accumulated) |
| ATP | 2.0 mM | 2.0 mM | 2.0 mM | Maintained via PK/PEP |
| NADPH | 2.0 mM | 2.0 mM | 2.0 mM | Maintained via GDH/Glc |
Note: Yields >90% (45 mM) are typical when Homoserine dehydrogenase is supplied in slight excess (3.0 mg/mL) to prevent the spontaneous cyclization of the semialdehyde intermediate into 1-pyrroline-5-carboxylate.
References
-
Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress. Journal of Experimental Botany. URL:[Link]
-
Oxidative diversification of amino acids and peptides by small-molecule iron catalysis. Nature Chemistry (Archived in PMC). URL:[Link]
- Production of 1,4 Butanediol in a Microorganism.US Patent US20110014669A1.
Troubleshooting & Optimization
Technical Support Center: 5-Hydroxynorvaline Stability & Handling
The following technical guide addresses the stability and handling of 2-Amino-5-hydroxypentanoic acid (also known as 5-Hydroxynorvaline ). This compound exhibits a strong propensity for intramolecular cyclization, forming a six-membered lactone ring (3-aminotetrahydro-2H-pyran-2-one).
This guide is structured to assist researchers in preventing unwanted lactonization during synthesis, purification, and storage.
Topic: Preventing Lactonization of 2-Amino-5-hydroxypentanoic Acid
Core Concept: The Lactonization Equilibrium
The primary challenge with 2-Amino-5-hydroxypentanoic acid is the thermodynamic equilibrium between its open-chain hydroxy-acid form and its cyclic lactone form. This is an intramolecular esterification driven by pH and solvent conditions.
-
Open Form: Favored in basic (pH > 8) and neutral aqueous conditions (as a zwitterion).
-
Lactone Form: Favored in acidic (pH < 4) conditions and anhydrous organic solvents where water removal drives the equilibrium.
Understanding this duality is critical for accurate quantification and isolation.
Mechanism of Action
The
Figure 1: Acid-catalyzed equilibrium between the open-chain amino acid and its corresponding lactone.
Troubleshooting Guide (Q&A)
Issue 1: "I synthesized the compound using Boc-deprotection with TFA, but my yield is low and the NMR looks wrong."
Diagnosis: Standard acid deprotection (TFA/DCM or HCl/Dioxane) drives the reaction almost exclusively to the lactone form . If you isolated the product immediately after acid treatment without a basic workup, you have the lactone salt, not the open-chain amino acid.
Solution: You must shift the equilibrium back to the open form during the workup.
-
Neutralization: Dissolve the crude acid salt in water.
-
pH Adjustment: Adjust the pH to 10–11 using 1M NaOH or LiOH. Stir for 1-2 hours to hydrolyze the lactone.
-
Isolation:
-
Method A (Desalting): Pass the basic solution through a cation-exchange resin (e.g., Dowex 50W) in the H+ form, but elute quickly with dilute ammonia to prevent re-acidification on the column.
-
Method B (Precipitation): Carefully adjust pH to the isoelectric point (pI ~6.5) and add cold ethanol/acetone to precipitate the zwitterion.
-
Issue 2: "My HPLC peaks are splitting or broadening significantly."
Diagnosis: This is a classic sign of on-column interconversion . If you are using a standard acidic mobile phase (e.g., 0.1% TFA or Formic Acid), the compound is cyclizing during the run. The "split" represents the separation of the open form and the lactone, which are constantly interconverting.
Solution: Switch to a pH-neutral or basic mobile phase to lock the compound in the open form.
-
Recommended Buffer: 10 mM Ammonium Bicarbonate (pH 7.8) or Phosphate Buffer (pH 7.5).
-
Column: Use a column stable at higher pH (e.g., C18 with hybrid silica or polymer-based columns).
-
Avoid: TFA, Formic Acid, or unbuffered water/acetonitrile gradients.
Issue 3: "The compound degrades/cyclizes during lyophilization."
Diagnosis:
Lyophilization removes water. According to Le Chatelier’s principle, removing water (
Solution:
-
Freeze-dry as a Salt: Do not lyophilize the zwitterion or acid salt. Convert the compound to its Sodium (Na+) or Potassium (K+) salt before lyophilization. The carboxylate anion (
) is non-electrophilic and cannot be attacked by the hydroxyl group, effectively "locking" the open structure. -
Storage: Store the lyophilized salt in a desiccator at -20°C.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution
Use this protocol for biological assays to ensure precise dosing of the open form.
| Step | Action | Rationale |
| 1 | Weigh the target amount of 5-hydroxynorvaline. | Precision weighing. |
| 2 | Add 0.9 molar equivalents of NaOH (0.1 M). | Partially neutralizes the carboxylic acid to prevent low pH. |
| 3 | Add 100 mM HEPES or PBS buffer (pH 7.5 - 8.0). | Buffering capacity maintains the open form. |
| 4 | Vortex until dissolved. | Ensure homogeneity. |
| 5 | QC Check: Measure pH. | If pH < 7.0, add dilute NaOH dropwise until pH is 7.5–8.0. |
Protocol B: HPLC Method for Purity Analysis
Designed to prevent on-column lactonization.
-
Column: Waters XBridge C18 (or equivalent high-pH stable column), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 8.5 (adjusted with dilute
). -
Mobile Phase B: Acetonitrile.
-
Gradient: 0–5% B over 10 mins (Compound is very polar).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 210 nm (or CAD/ELSD for better sensitivity as chromophore is weak).
Comparative Stability Data
The following table summarizes the approximate half-life (
| Condition | pH | Predominant Species | Stability Risk |
| 0.1% TFA / Water | ~2.0 | Lactone | High: Rapid cyclization (< 30 mins). |
| Pure Water (Zwitterion) | ~6.5 | Equilibrium Mix | Moderate: Slow cyclization over days. |
| PBS Buffer | 7.4 | Open Chain | Low: Stable for weeks at 4°C. |
| 0.1 M NaOH | 13.0 | Open Chain (Anion) | Minimal: Completely stable. |
| Dry Solid (Acid Salt) | N/A | Lactone | High: Cyclizes upon moisture exposure. |
Logic Flow: Handling Decision Tree
Figure 2: Decision matrix for handling and storage based on chemical form and intended application.
References
-
Sigma-Aldrich. (S)-2-Amino-5-hydroxypentanoic acid Product Specification. Accessed 2026.[1] Link
-
PubChem. Compound Summary: 2-Amino-5-hydroxypentanoic acid (CID 95562).[1][2] National Library of Medicine. Link
-
ResearchGate. Efficient Method for the Preparation of (S)-5-Hydroxynorvaline. Discusses the formation of the 5-lactone intermediate.[3][4] Link
-
Frontiers in Marine Science. Liquid Chromatographic Isolation of Individual Amino Acids. Describes purification conditions relevant to amino acid stability. Link
-
Vertex AI Search. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates. Discusses hydroxy acid/lactone equilibrium kinetics. Link
Sources
Improving yield in the synthesis of 2-Amino-5-hydroxypentanoic acid
Technical Support Center: High-Yield Synthesis of 2-Amino-5-hydroxypentanoic Acid
Case ID: 5-HNV-SYNTH-OPT Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
2-Amino-5-hydroxypentanoic acid (also known as 5-Hydroxynorvaline ) is a critical non-proteinogenic amino acid used as a chiral building block in peptidomimetics and drug discovery.
Users frequently report yields below 40% due to three primary failure modes:
-
Spontaneous Lactonization: The formation of 3-aminotetrahydro-2H-pyran-2-one (a 6-membered lactone) under acidic workup conditions.
-
Over-Reduction: Loss of the chiral center or reduction of the
-carboxyl group when using non-selective hydride donors. -
Purification Loss: Inability to separate the zwitterionic product from inorganic salts (borates/aluminum salts) generated during quenching.
This guide provides a field-proven protocol utilizing the Selective Glutamate Reduction Strategy , designed to boost isolated yields to >75%.
Module 1: The Optimized Synthesis Protocol
Route: Selective Reduction of L-Glutamic Acid Derivatives.
Mechanism: We utilize the "Boroxazolidone" protection strategy or the 5-ester reduction method. The protocol below focuses on the Modified Boroxazolidone Route because it simultaneously protects the
Step-by-Step Workflow
-
Protection (Boroxazolidone Formation):
-
Reagent: L-Glutamic acid +
(or in specific setups). -
Action: Reflux L-glutamic acid in THF with the boron reagent. This forms a stable 5-membered oxazaborolidine ring at the
-position. -
Critical Check: Ensure moisture-free conditions. Water hydrolyzes the intermediate immediately.
-
-
Selective Reduction:
-
Reagent: Borane-dimethyl sulfide complex (
). -
Process: Add
dropwise at 0°C. The "protected" -acid is sterically and electronically shielded; the borane selectively reduces the free -carboxylic acid (side chain) to the alcohol. -
Time: Stir at RT for 4–6 hours.
-
-
Quenching & Deprotection:
-
Reagent: Methanol followed by 6M HCl.
-
Action: Methanol destroys excess hydride. HCl hydrolyzes the boroxazolidone ring, releasing the free amino acid.
-
-
Isolation (The Yield Maker):
-
Do NOT evaporate to dryness immediately if high salt content is present.
-
Method: Use Ion Exchange Chromatography (Dowex 50W-X8,
form). -
Elution: Wash with water (removes boric acid), elute product with 1M
.
-
Module 2: Visualizing the Pathway
The following diagram illustrates the chemical transformation and the critical "Lactone Trap" that destroys yield during workup.
Figure 1: Reaction pathway showing the critical equilibrium between the target open-chain amino acid and the undesired lactone byproduct.
Module 3: Troubleshooting Center (FAQs)
Q1: My product disappears during the final evaporation. NMR shows a shift in the -proton. What happened?
Diagnosis: You have likely formed the lactone .
Explanation: 5-Hydroxynorvaline is a
-
Avoid Acidic Concentration: Do not concentrate the HCl hydrolysate to complete dryness if possible.
-
Neutralization: Neutralize the solution to pH 6–7 before final evaporation.
-
Recovery: If you have the lactone (often an oil or sticky solid), dissolve it in water and treat with a slight excess of base (NaOH or
) to reopen the ring, then lyophilize.
Q2: I am using (LAH) but getting a mixture of products.
Diagnosis: Over-reduction.
Explanation: LAH is too aggressive. It will reduce the ester/acid side chain, but it risks reducing the
-
Why?
is chemoselective for esters/acids in the presence of amide/amine functionality (if protected correctly) and is milder than LAH, preserving the chiral center.
Q3: The yield is good, but the product is a sticky hygroscopic paste, not a powder.
Diagnosis: Inorganic salt contamination. Explanation: Borane reductions generate boric acid/borate salts. If you neutralize with NaOH, you generate sodium borates which are difficult to separate from the zwitterionic amino acid. Corrective Action:
-
Methanol Co-evaporation: Boric acid forms volatile trimethyl borate with methanol. Repeatedly add methanol and evaporate (3–5 times) to remove boron species.
-
Ion Exchange: Pass the crude mixture through a cation exchange column (Dowex 50W). Salts pass through; the amino acid binds. Elute with Ammonia.[1]
Module 4: Reagent Selection Matrix
| Reducing Agent | Selectivity | Risk Profile | Recommended For |
| High | Flammable; stench. | Primary Choice. Excellent for -COOH reduction in presence of protected amines. | |
| High | Moisture sensitive.[2] | Reducing esters (e.g., Glutamic acid 5-methyl ester). | |
| Medium | Iodine cleanup required. | Alternative if Borane-DMS is unavailable. | |
| Low | Over-reduction ; Racemization. | NOT Recommended for this specific synthesis. |
References
-
Preparation of (S)-5-Hydroxynorvaline via Boroxazolidone
- Source: ResearchG
- Context: Describes the simultaneous protection and selective reduction str
-
URL:
-
Lithium Borohydride Reduction Selectivity
- Source: Myers Group, Harvard University (Snippet 1.18)
- Context: Establishes as the reagent of choice for selective ester reduction in the presence of other functionalities.
-
URL:(Note: Linked to primary context; general reagent data supported by standard organic synthesis literature).
-
Lactone-Hydroxyacid Equilibrium
- Source: PubMed / Pharm Res (Snippet 1.16)
- Context: While discussing statins, this reference validates the pH-dependent equilibrium between -hydroxy acids and their lactones, a critical mechanism for 5-hydroxynorvaline.
-
URL:
-
Ion Exchange Purific
- Source: BenchChem Technical Support (Snippet 1.1)
- Context: Protocols for purifying hydroxy-amino acid analogs using anion/cation exchange to remove salts and control pH.
-
URL:
Sources
Minimizing racemization during 5-hydroxynorvaline coupling
Technical Support Ticket #5HNV-RAC-01 Subject: Minimizing Racemization & Side Reactions during 5-Hydroxynorvaline Coupling Status: Open Priority: High
Executive Summary: The Dual-Threat Mechanism
Coupling 5-hydroxynorvaline (5-HNV) presents a unique challenge compared to standard amino acids. You are fighting a war on two fronts:
-
Racemization (Epimerization): Loss of chirality at the
-carbon, primarily driven by oxazolone (azlactone) formation .[1] -
Lactonization: The
-hydroxyl group can attack the activated carboxylate, forming a thermodynamically stable 6-membered -valerolactone. This reaction competes with your desired amide bond formation and often accelerates racemization by locking the intermediate in a reactive state.
The Golden Rule: You cannot rely on standard HBTU/DIPEA protocols for this residue. Success requires Oxyma Pure chemistry, steric base control (Collidine ), and rigorous side-chain protection.
The Mechanistic Root Cause
To solve the problem, we must visualize the enemy. The diagram below maps the kinetic competition between your desired coupling and the racemization/lactonization pathways.
Figure 1: Kinetic competition during activation. Racemization occurs via the oxazolone pathway, while lactonization permanently sequesters the amino acid if the side chain is unprotected.
Strategic Reagent Selection
The choice of coupling cocktail is the single most significant variable. We recommend abandoning benzotriazole-based reagents (HOBt/HATU) in favor of oxime-based chemistry.
A. Coupling Additives: The Oxyma Advantage
Recommendation: Use Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[2][3]
-
Why: Oxyma creates an activated ester that is more reactive towards amines (faster coupling) but less basic than the OBt ester, significantly lowering the rate of oxazolone formation.
-
Evidence: Comparative studies show Oxyma reduces epimerization by 50-90% compared to HOBt in challenging couplings (e.g., Z-Phg-OH models).
B. Base Selection: Steric Control
Recommendation: Switch from DIPEA to 2,4,6-Collidine (TMP) .
-
Why: Racemization is base-catalyzed. DIPEA is a strong, unhindered base that can easily abstract the acidic
-proton of the oxazolone. Collidine is weaker (pKa ~7.4 vs 10.5 for DIPEA) and sterically hindered, making it poor at proton abstraction but sufficient to neutralize the reaction.
C. Reagent Comparison Table
| Reagent System | Racemization Risk | Coupling Speed | Recommended For |
| DIC / Oxyma Pure | Lowest | Moderate | Standard SPPS & 5-HNV |
| COMU / Collidine | Low | Very Fast | Difficult sequences / Steric bulk |
| HATU / DIPEA | High | Fast | AVOID for 5-HNV |
| HBTU / DIPEA | High | Moderate | AVOID for 5-HNV |
| T3P / Pyridine | Very Low | Slow | Fragment coupling / Solution phase |
Validated Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS)
Best for: Automated synthesizers and standard bead chemistry.
-
Preparation: Ensure you are using Fmoc-5-HNV(tBu)-OH .
-
Critical: Never use the free hydroxyl version in SPPS; lactonization is almost guaranteed.
-
-
Dissolution: Dissolve Fmoc-AA (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF.
-
Activation: Add DIC (Diisopropylcarbodiimide) (1.0 equiv).
-
Note: Do not add base (DIPEA/Collidine) yet. This "neutral" activation is the safest method.
-
-
Pre-activation: Stir for 2-3 minutes at Room Temperature (RT).
-
Coupling: Add the mixture to the resin.
-
Duration: React for 45-60 minutes.
-
Optimization: If conversion is <98%, perform a double couple rather than extending time or raising temperature.
Protocol B: Solution Phase / Fragment Coupling
Best for: Convergent synthesis or scale-up.
-
Solvent: Use DCM or EtOAc (lower polarity solvents suppress racemization better than DMF).
-
Cooling: Chill the reaction vessel to 0°C .
-
Reagents: Add Carboxylic Acid (1.0 eq), Amine (1.1 eq), and Collidine (2.5 eq).
-
Coupling Agent: Add COMU (1.0 eq) or T3P (50% in EtOAc, 1.2 eq) slowly.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.
-
Why: Low temperature kinetically favors the amide bond formation over the higher-activation-energy racemization pathway.
-
Troubleshooting & FAQs
Q1: I am seeing a mass shift of -18 Da in my final product. What is this?
-
Diagnosis: This is likely the
-Lactone . -
Cause: You likely used side-chain unprotected 5-HNV, or your protecting group (e.g., Trityl) was labile under your coupling conditions.
-
Fix: Ensure you use Fmoc-5-HNV(tBu)-OH . The t-Butyl ether is stable to base and only removed during final TFA cleavage.
Q2: I still see ~5% D-isomer despite using Oxyma. What now?
-
Diagnosis: Base-induced epimerization during the coupling stroke.
-
Fix:
-
Switch to DIC/Oxyma (base-free activation).
-
If using a uronium salt (COMU/HATU), reduce the base amount to 1.5 equivalents and switch strictly to Collidine .
-
Add 0.1 eq of CuCl2 (Copper(II) Chloride) to the coupling mixture. Copper salts are known to suppress racemization via chelation of the active ester, preventing proton abstraction.
-
Q3: Can I use T3P (Propylphosphonic anhydride)?
-
Answer: Yes. T3P is excellent for maintaining chirality. However, it is less reactive than COMU/HATU. If your sequence is sterically hindered, T3P may result in incomplete coupling (deletion sequences). Use T3P for solution phase; stick to DIC/Oxyma for SPPS.
Troubleshooting Logic Map
Figure 2: Decision tree for diagnosing impurity profiles involving 5-HNV.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[4] Chemistry – A European Journal, 15(37), 9394–9403.[4] Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
-
Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for Prevention of Racemization during Activation of Fmoc-Amino Acid Chlorides." Journal of Organic Chemistry, 67, 6296–6302. Link
-
Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride." Organic Process Research & Development, 20(2), 140–177. Link
Sources
Technical Support Center: Troubleshooting 5-Hydroxy Amino Acid Side Reactions
Ticket Subject: Cyclization and Acylation Anomalies in 5-Hydroxy Amino Acid Sequences Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Status: Open
Executive Summary: The "Delta" Danger Zone
Welcome to the technical support portal. You are likely here because your peptide synthesis involving 5-hydroxy amino acids (e.g., 5-hydroxylysine,
The core issue lies in the
This guide provides the diagnostic tools and protocols to resolve these competing pathways.
Diagnostic Workflow: Analyzing the Failure
Before altering your synthesis, confirm the specific failure mode using Mass Spectrometry (ESI-MS or MALDI-TOF).
Failure Mode A: Intramolecular Lactonization (Chain Termination)
-
Symptom: The synthesis stops or yield drops significantly after the 5-hydroxy residue.
-
Mechanism: The activated carboxylate of the 5-hydroxy amino acid is attacked by its own side-chain hydroxyl group.
-
Mass Spec Signature:
- : Loss of water (dehydration) corresponding to lactone formation.
-
Truncated Sequence : Mass corresponds to the peptide up to the 5-hydroxy residue, but subsequent couplings failed because the C-terminus is locked in a lactone ring.
Failure Mode B: Intermolecular O-Acylation (Branching)
-
Symptom: Multiple peaks; "double addition" of residues.
-
Mechanism: The unprotected 5-hydroxyl group attacks the incoming activated amino acid during the next coupling cycle.
-
Mass Spec Signature:
- : Mass corresponds to the insertion of an extra amino acid.
-
Complex HPLC profile : Broad peaks indicating a mixture of linear and branched isomers.
Visualizing the Competition (Mechanism)
The following diagram illustrates the kinetic competition between the desired peptide bond formation and the two primary side reactions.
Caption: Kinetic competition between desired coupling and hydroxyl-mediated side reactions.
Troubleshooting & Prevention Protocols
Protocol 1: Preventing Lactonization (The "Safety-First" Approach)
Applicability: Standard Fmoc SPPS.
Core Principle: Thermodynamic protection. You must block the nucleophilicity of the
| Parameter | Recommendation | Rationale |
| Protecting Group | O-tBu (tert-butyl) | The gold standard. Stable to piperidine (Fmoc removal); cleaved by TFA. Prevents both lactonization and branching effectively [1]. |
| Alternative PG | O-Trt (Trityl) | Use only if you need selective deprotection on-resin (e.g., for post-synthetic phosphorylation). |
| Coupling Reagent | DIC / Oxyma Pure | Avoids the high basicity of HATU/DIEA mixtures which can promote proton abstraction from the hydroxyl if protection is incomplete. |
| Base | Collidine or TMP | If using uronium salts (HBTU/HATU), use weaker bases like Collidine instead of DIEA to reduce base-catalyzed lactonization risks. |
Protocol 2: Handling Unprotected 5-Hydroxy AAs (Minimal Protection Strategy)
Applicability: "Green" chemistry or when protected building blocks are unavailable. Risk: High. Requires strict kinetic control.
-
Activation: Use DIC/HOBt (1:1 eq). Do NOT use phosphonium/uronium salts (PyBOP, HATU) with high base.
-
Solvent: Use DCM/DMF (1:1) . DCM lowers the dielectric constant, which can sometimes disfavor the charge separation required for the zwitterionic transition state of lactonization.
-
Post-Coupling Acetylation: If you suspect O-acylation has occurred, perform a "soft capping" step with imidazole/acetic anhydride to cap the OH, though this permanently modifies the peptide.
Step-by-Step Recovery Workflow
If you have already synthesized the peptide and observe low yields, follow this decision tree to recover or restart.
Caption: Decision matrix for diagnosing 5-hydroxy amino acid synthesis failures.
Frequently Asked Questions (FAQ)
Q: Can I use 5-Hydroxylysine with the side chain unprotected during Fmoc SPPS?
A: It is highly risky. While the
Q: I see a mass of [M + 42] after cleavage. Is this related to the hydroxy group? A: Likely, yes. If the hydroxyl group was unprotected (or the tBu fell off prematurely), it may have been acetylated if you used an acetic anhydride capping step. This converts the -OH to -OAc (mass shift +42 Da).
Q: Why does the lactone form specifically at the 5-position? A: According to the Baldwin Rules for ring closure, the formation of a 6-membered ring (6-exo-trig) is kinetically favored. The 5-hydroxy group allows for a relaxed chair-like transition state, making the cyclization much faster than for 3- or 4-hydroxy analogs [3].
Q: Can I open the lactone ring after it forms?
A: Sometimes. If you isolate the lactonized peptide, treating it with dilute NaOH (saponification) can reopen the ring to the linear acid/alcohol form. However, this risks racemization of the
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem Knowledge Center.
-
Rehman, S., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8,[1] 9.
Sources
Removing impurities from commercial 2-Amino-5-hydroxypentanoic acid
Troubleshooting Guide: Purification of Commercial 2-Amino-5-Hydroxypentanoic Acid
Welcome to the Technical Support Center for amino acid purification. Commercial batches of 2-amino-5-hydroxypentanoic acid (also known as 5-hydroxynorvaline) frequently present with purity issues that can disrupt downstream peptide synthesis, metabolic assays, or crystallographic studies. Because this non-proteinogenic amino acid is typically synthesized via the borohydride reduction of glutamic acid derivatives or isolated from biological matrices[1][2], crude lots often contain unreacted precursors, inorganic salts, and cyclized degradation products.
This guide provides a mechanistic, self-validating framework to troubleshoot and eliminate these impurities.
Quantitative Analysis of Common Impurities
Before initiating purification, it is critical to identify the contaminants in your commercial batch. Compare your LC-MS and NMR data against the table below to determine the causal origin of your specific impurity.
| Impurity Profile | Molecular Weight | Causality / Source | Chemical Property | Recommended Removal Strategy |
| Glutamic Acid | 147.13 g/mol | Incomplete reduction of the γ-carboxyl group during synthesis. | Acidic (pI ~ 3.2). Net negative charge at neutral pH. | Anion-exchange chromatography. |
| α-Amino-δ-valerolactone | 115.13 g/mol | Acid-catalyzed intramolecular cyclization of the target compound. | Basic amine (no free carboxylate). | Alkaline hydrolysis followed by cation-exchange. |
| Inorganic Salts | Variable | Residual borates (from NaBH₄/LiBH₄) or neutralization salts (NaCl). | Highly water-soluble, non-ninhydrin reactive. | Cation-exchange desalting (bind/elute). |
| Enantiomeric Mix | 133.15 g/mol | Racemization during harsh thermal or acidic deprotection steps. | Identical physical properties to target. | Chiral preparative HPLC (not covered in this chemical guide). |
Frequently Asked Questions (FAQs)
Q1: My LC-MS shows a dominant peak at m/z 116 [M+H]⁺ instead of the expected m/z 134. Has my compound degraded? A: You are observing α-amino-δ-valerolactone. 5-Hydroxynorvaline possesses both a nucleophilic hydroxyl group at C5 and a carboxyl group at C1. If the commercial supplier utilized harsh acidic conditions (e.g., HCl) during extraction or deprotection, the molecule undergoes an intramolecular esterification, releasing water and forming a 6-membered δ-lactone ring[3]. Solution: This is reversible. Treat the batch with a mild base (e.g., 0.1 M LiOH) to hydrolyze the lactone back into the linear zwitterionic amino acid before proceeding with ion-exchange chromatography.
Fig 1. pH-dependent equilibrium between linear 5-hydroxynorvaline and its δ-lactone derivative.
Q2: I am trying to recrystallize the product, but it remains a sticky syrup. Why? A: This is a hallmark of high inorganic salt contamination (often borates from the reduction process) or the presence of unreacted glutamic acid. Amino acids only crystallize efficiently at their isoelectric point (pI) in the absence of hygroscopic salts. You must perform a desalting step using a strongly acidic cation-exchange resin prior to isoelectric precipitation.
Q3: How do I separate unreacted glutamic acid from 5-hydroxynorvaline? They are both amino acids. A: Exploit their differing isoelectric points (pI). Glutamic acid has a pI of ~3.2 due to its two carboxyl groups. 5-Hydroxynorvaline has a pI of ~5.5. If you adjust the solution to pH 6.5, glutamic acid becomes anionic (net negative charge), while 5-hydroxynorvaline remains a neutral zwitterion. Passing this mixture through an anion-exchange resin will trap the glutamic acid, allowing the pure 5-hydroxynorvaline to flow through unimpeded[1].
Self-Validating Purification Protocol
This two-dimensional ion-exchange workflow is designed to sequentially eliminate lactones, salts, and acidic precursors.
Fig 2. Orthogonal ion-exchange workflow for the isolation of pure 2-amino-5-hydroxypentanoic acid.
Step 1: Lactone Ring Opening
-
Suspend the crude commercial powder in 0.1 M LiOH (10 mL per gram of crude).
-
Stir at room temperature for 30 minutes to hydrolyze any α-amino-δ-valerolactone back to the linear carboxylate.
-
Validation: Spot an aliquot on a TLC plate (Silica, Butanol:Acetic Acid:Water 4:1:1). The higher Rf spot (lactone) should disappear, leaving a single lower Rf spot (linear amino acid).
Step 2: Cation-Exchange Desalting
-
Adjust the solution pH to 2.0 using 1 M HCl. Causality: At pH 2, the amino group is fully protonated, ensuring the molecule binds tightly to the cation resin.
-
Load the solution onto a column packed with Dowex 50WX8 (H⁺ form).
-
Wash the column with 5 column volumes (CV) of deionized water. This removes all neutral and anionic inorganic salts (e.g., borates, chlorides).
-
Elute the amino acids using 1 M NH₄OH.
-
Validation: Collect fractions and test with ninhydrin solution. Only the fractions turning purple contain the amino acids. Pool these fractions and concentrate in vacuo to remove excess ammonia.
Step 3: Anion-Exchange Precursor Removal
-
Re-dissolve the concentrated residue in deionized water. The pH should naturally rest around 6.0 - 6.5.
-
Load the solution onto a column packed with Dowex 1X8 (Acetate form).
-
Elute with deionized water. Causality: At this pH, unreacted glutamic acid is negatively charged and binds to the resin. The target 5-hydroxynorvaline is a neutral zwitterion and flows directly through[1].
-
Validation: Strip the resin afterward using 1 M Acetic Acid. TLC comparison of the water flow-through vs. the acetic acid strip will confirm the complete separation of 5-hydroxynorvaline from glutamic acid.
Step 4: Isoelectric Crystallization
-
Concentrate the aqueous flow-through from Step 3 to a minimal volume.
-
Adjust the pH precisely to 5.5 (the isoelectric point of 5-hydroxynorvaline) using dilute acetic acid or ammonia if necessary.
-
Slowly add cold absolute ethanol until the solution becomes turbid, then store at 4°C overnight. Causality: Ethanol lowers the dielectric constant of the solvent, forcing the zwitterion to precipitate out of solution.
-
Filter the white crystals and dry under vacuum.
References
-
Efficient Method for the Preparation of (S)-5-Hydroxynorvaline Source: Tetrahedron: Asymmetry (via ResearchGate) 1
-
The biochemical basis for l-canavanine tolerance by the tobacco budworm Heliothis virescens (Noctuidae) Source: Proceedings of the National Academy of Sciences (PNAS) 3
-
Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress Source: Journal of Experimental Botany, Oxford Academic2
Sources
Technical Support Center: 2-Amino-5-hydroxypentanoic Acid (Hnv) Ligation
Topic: Overcoming Steric Hindrance & Low Coupling Efficiency in Hnv Ligation Audience: Senior Researchers & Process Chemists[1]
Executive Summary: The Hnv Challenge
You are likely encountering difficulties coupling 2-Amino-5-hydroxypentanoic acid (also known as 5-Hydroxynorvaline or 5-Hnv ).[1] While often attributed to "steric hindrance," the poor ligation efficiency of Hnv is usually a convergence of three distinct factors:
-
Pseudo-Steric Bulk from Protecting Groups: The
-hydroxyl group requires protection (typically TBDMS, Trt, or tBu) during SPPS. Bulky silyl ethers (TBDMS) can shield the -amine or the activated carboxylate, creating significant kinetic barriers. -
-Lactone Formation (The "Hidden" Competitor): Upon carboxyl activation, the
-hydroxyl group (if poorly protected or prematurely deprotected) can intramolecularly attack the activated ester, forming a thermodynamically stable 6-membered -lactone.[1] This mimics steric hindrance by consuming the activated species before the amine can attack. -
Aggregation: Hnv-containing sequences often disrupt secondary structures, leading to
-sheet aggregation on-resin, which physically blocks reagent access.[1]
This guide provides the diagnostic framework and protocols to overcome these barriers.
Diagnostic Framework (Troubleshooting Q&A)
Category A: Low Coupling Yields (<60%) [1]
Q: I am using standard HBTU/DIEA activation, but the Kaiser test remains positive after 2 hours. Is this steric hindrance? A: Yes, but HBTU is likely the culprit. HBTU generates the OBt ester, which is often too slow for hindered or aggregated sequences.
-
The Fix: Switch to HATU or COMU . These reagents generate OAt (7-azabenzotriazole) or Oxyma esters, respectively.[1] The pyridine nitrogen in HOAt/HATU provides anchiomeric assistance (neighboring group effect), effectively "pulling" the amine in for the attack, boosting rates by 10-100x in hindered systems.
Q: I see a mass corresponding to [M-18] in my LCMS. What is happening?
A: This is not steric hindrance; it is
-
The Cause: Your side-chain protecting group is unstable or absent.[1] The activated carboxylate is cyclizing onto the side-chain oxygen.
-
The Fix: Ensure you are using Fmoc-Hnv(tBu)-OH or Fmoc-Hnv(Trt)-OH .[1] If using TBDMS, ensure no fluoride or strong acid traces are present during coupling. If you must couple unprotected Hnv, you cannot use base-mediated activation; you must use symmetrical anhydrides or specific active esters without base to suppress alkoxide formation.
Category B: Racemization & Purity
Q: I increased the temperature to 75°C to overcome sterics, but now I see significant epimerization (D-Hnv). A: Hnv is prone to racemization at high temperatures, especially with strong bases like DBU or high concentrations of DIEA.
-
The Fix:
-
Switch Base: Use TMP (2,4,6-trimethylpyridine) instead of DIEA/NMM.[1] TMP is a weaker, sterically hindered base that minimizes proton abstraction from the
-carbon while still facilitating coupling. -
Lower Temp/Microwave: Use microwave irradiation at 50°C (max) rather than conventional heating at 75°C. The microwave effect reduces the transition state energy without the prolonged thermal exposure that drives racemization.
-
Decision Matrix: Optimizing the Ligation
The following flowchart illustrates the logic for troubleshooting Hnv coupling failures.
Figure 1: Troubleshooting workflow for sterically hindered Fmoc-Hnv-OH couplings.
Detailed Protocol: High-Efficiency Coupling
This protocol is designed for Fmoc-Hnv(tBu)-OH on Rink Amide resin, assuming a difficult sequence context.
Reagents Required:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) OR COMU.[1][2][3]
-
Additive: HOAt (if using HATU) or Oxyma Pure (if using COMU).[1]
-
Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine).[1]
-
Solvent: DMF (Anhydrous).[1]
Step-by-Step Procedure:
-
Resin Preparation (Swelling):
-
Swell resin in DMF for 30 minutes (critical for accessing internal sites).[1]
-
Pro-Tip: If the sequence is aggregated, wash with DCM followed by NMP to disrupt secondary structures.
-
-
Pre-Activation (The "0°C Start"):
-
Coupling (Microwave Assisted):
-
Add the cold activated solution to the resin.
-
Microwave Settings:
-
Temperature: 50°C (Do not exceed 60°C for Hnv).
-
Power: 25-30W (Dynamic).[1]
-
Time: 10 minutes.
-
-
Note: If microwave is unavailable, couple at Room Temperature for 2 hours, then 45°C for 1 hour.
-
-
The "Soft" Wash:
-
Double Coupling (If required):
-
If the test is positive, perform a second coupling using a different activation chemistry (e.g., COMU/Oxyma ) to target different reactive conformations.
-
Comparative Data: Reagent Performance
The following table summarizes coupling efficiency for hindered amino acids (analogous to Hnv) based on activation method.
| Coupling Reagent | Additive | Base | Relative Rate | Racemization Risk | Recommended For |
| HBTU/TBTU | HOBt | DIEA | 1.0 (Baseline) | Low | Standard couplings |
| HATU | HOAt | DIEA | 15.0 | Moderate | Sterically hindered sites |
| COMU | Oxyma | DIEA | 20.0 | Low | Microwave SPPS |
| PyBOP | HOBt | NMM | 2.5 | Low | Cyclization / N-Methyls |
| DIC | Oxyma | -- | 5.0 | Very Low | Cys/His (Epimerization sensitive) |
Mechanism of Action: Why HATU/HOAt Works
Standard reagents (HBTU) form OBt esters.[1] In sterically crowded environments (like Hnv with a bulky side-chain PG), the amine cannot easily approach the carbonyl carbon.
The HATU Advantage:
-
Electron Withdrawal: The nitrogen in the pyridine ring of HOAt is electron-withdrawing, making the carbonyl carbon more electrophilic (more reactive).
-
Anchiomeric Assistance: The pyridine nitrogen forms a hydrogen bond with the incoming amine, effectively "guiding" it toward the carbonyl center, bypassing the steric bulk of the side chain.
Figure 2: Simplified mechanism showing how the pyridyl nitrogen in HATU overcomes steric barriers.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]
-
Collins, J. M., & Leadbeater, N. E. (2007). Microwave Energy: A New Tool for the Peptide Chemist.[4] Organic & Biomolecular Chemistry, 5(8), 1141-1150.[1] Link
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[1]
-
Taber, D. F., et al. (2008).[5] Convenient Synthetic Route to an Enantiomerically Pure Fmoc
-Amino Acid.[1][5] Journal of Organic Chemistry, 73(23), 9334–9339.[5] Link[1] -
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Sources
- 1. Fmoc-Thr(tBu)-Thr(tBu)-OH | C31H42N2O7 | CID 171390237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Convenient synthetic route to an enantiomerically pure FMOC alpha-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1H NMR Interpretation of 2-Amino-5-hydroxypentanoic Acid
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum of 2-Amino-5-hydroxypentanoic acid (also known as 5-hydroxynorvaline). As a non-proteinogenic amino acid often synthesized as a homolog to homoserine or a metabolite of lysine, its structural validation requires precise differentiation from its closest analog, L-Lysine .
The Core Challenge: Both molecules share a linear 5-carbon backbone and an
Key Finding: The "performance" of your NMR assay—defined here as the ability to unambiguously identify the target—relies on the chemical shift dispersion of the terminal methylene protons (
-
Target (5-Hydroxynorvaline): Terminal
-CH2 resonates downfield (~3.55 ppm) due to oxygen electronegativity. -
Alternative (L-Lysine): Terminal
-CH2 resonates upfield (~3.00 ppm).
Strategic Experimental Protocol
To achieve high-resolution data, the choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons.
Solvent Selection Matrix
The following decision tree outlines the causal logic for solvent selection based on your analytical goal.
Figure 1: Solvent selection logic. Use D2O for quantitative purity assays to simplify the spectrum; use DMSO-d6 when proving the existence of the hydroxyl group is required.
Sample Preparation (Standardized)
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference:
-
In D2O: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Avoid TMS as it is insoluble in water.
-
In DMSO-d6: Use residual solvent peak (2.50 ppm) or TMS (0.00 ppm).
-
-
pH Adjustment (Critical): Amino acid shifts are pH-dependent.
-
Target: Neutral/Zwitterionic state (pH ~7.0).
-
Method: Adjust with NaOD or DCl if necessary. Extreme pH will shift the
-proton significantly.
-
Detailed Spectral Analysis
Structural Assignments (in D2O)
In Deuterium Oxide, the exchangeable protons (-NH2, -OH, -COOH) are replaced by deuterium and become silent. The spectrum is defined purely by the non-exchangeable carbon-bound protons.
Molecule:
| Position | Proton Label | Multiplicity | Chemical Shift ( | Integration | Mechanistic Explanation |
| C2 | Triplet (t) or dd | 3.70 – 3.75 | 1H | Deshielded by the electron-withdrawing | |
| C5 | Triplet (t) | 3.55 – 3.60 | 2H | Diagnostic Signal. Deshielded by the terminal Hydroxyl (-OH) group. | |
| C3, C4 | Multiplet (m) | 1.50 – 1.90 | 4H | Shielded methylene chain. Often appears as complex overlapping multiplets. |
Connectivity Logic (COSY)
To validate the structure, one must trace the spin system from the
Figure 2: COSY Connectivity. The spin system is continuous. A key validation step is confirming the correlation between the Gamma (1.6 ppm) and Delta (3.6 ppm) protons.
Performance Comparison: 5-HNV vs. Alternatives
This section objectively compares the spectral performance of 2-Amino-5-hydroxypentanoic acid (5-HNV) against its primary structural analog, L-Lysine. This comparison is vital for researchers assessing purity or identifying metabolic byproducts.
The "Diagnostic Gap"
The primary performance metric is the Chemical Shift Separation (
| Feature | 5-Hydroxynorvaline (Target) | L-Lysine (Alternative) | |
| Terminal Group | Hydroxyl (-OH) | Amine (-NH2) | N/A |
| Terminal CH2 Shift | ~3.55 ppm ( | ~3.00 ppm ( | ~0.55 ppm |
| Overlap Risk | High risk with | Low risk (Distinct region) | N/A |
| Solvent Sensitivity | High (-OH exchange) | High (-NH exchange) | Similar |
Analysis of Data
-
Resolution Advantage (Lysine): Lysine is generally easier to interpret in the 3.0–4.0 ppm region. Its
-CH2 appears at ~3.0 ppm, a relatively "quiet" zone in amino acid NMR, well-separated from the -CH (~3.7 ppm). -
Resolution Challenge (5-HNV): The target molecule's
-CH2 shifts downfield to ~3.6 ppm due to the oxygen. This places it in close proximity to its own -CH (~3.7 ppm).-
Mitigation: If the signals at 3.6 and 3.7 ppm overlap, run the experiment at a higher field strength (600 MHz+) or change pH slightly to shift the
-proton while the -proton remains relatively static.
-
DMSO-d6 Specifics (Advanced Characterization)
In DMSO-d6, the exchangeable protons provide a "fingerprint" that definitively separates the two molecules.
-
5-Hydroxynorvaline: Shows a triplet for the -OH proton around 4.5 ppm (coupling to
-CH2). -
L-Lysine: Shows a broad singlet/triplet for the side-chain -NH3+ around 7.5–8.0 ppm (highly dependent on protonation state).
References
-
Human Metabolome Database (HMDB). Metabocard for 5-Aminopentanoic acid (Structural Analog Data). Available at: [Link]
-
Biological Magnetic Resonance Data Bank (BMRB). L-Lysine Chemical Shift Data (Entry bmse000043). Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry.[1][2] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
-
Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. [Link]
Sources
A Comparative Guide to the FTIR Spectral Data of 2-Amino-5-hydroxypentanoic Acid
For researchers and professionals in drug development, the precise structural verification of amino acids and their derivatives is paramount. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose.[1][2] This guide provides a detailed analysis of the expected FTIR spectral data for 2-Amino-5-hydroxypentanoic acid (also known as 5-hydroxylysine), a crucial component of collagen.[3]
Due to the limited availability of its public reference spectrum, this guide establishes a robust validation framework by:
-
Predicting the characteristic FTIR absorption bands of 2-Amino-5-hydroxypentanoic acid based on its functional groups.
-
Comparing these predictions with experimental data from structurally analogous amino acids: L-Lysine and L-Serine.
-
Providing a comprehensive, step-by-step protocol for acquiring high-quality FTIR data for amino acid samples.
This comparative approach allows for confident, logic-based validation of 2-Amino-5-hydroxypentanoic acid, grounding its identity in the fundamental principles of vibrational spectroscopy.
Theoretical FTIR Spectrum of 2-Amino-5-hydroxypentanoic Acid
The structure of 2-Amino-5-hydroxypentanoic acid contains four key functional groups that produce distinct signals in an FTIR spectrum: a primary amine (-NH2), a carboxylic acid (-COOH), a secondary alcohol (-OH), and an aliphatic carbon chain (-CH2-). In the solid state, amino acids typically exist as zwitterions, which influences the state of the amine and carboxyl groups.
Predicted Vibrational Modes:
-
O-H and N-H Stretching Region (3500-2500 cm⁻¹): This region is expected to be complex. The carboxylic acid O-H stretch typically appears as a very broad band from 3300-2500 cm⁻¹, often obscuring other signals.[4][5][6][7] Superimposed on this will be the stretching vibrations from the primary amine group (-NH2), which characteristically shows two bands between 3500 and 3300 cm⁻¹.[8][9][10] Additionally, the secondary alcohol O-H stretch will contribute a broad absorption in the 3500-3200 cm⁻¹ range.[7][11] The combined presence of these groups will likely result in a very broad, intense absorption band across this entire region.
-
C-H Stretching (3000-2800 cm⁻¹): Sharp peaks corresponding to the asymmetric and symmetric stretching of the aliphatic -CH2- groups will be visible, typically around 2950-2850 cm⁻¹.[8]
-
Carbonyl and Amine Bending Region (1750-1550 cm⁻¹): The C=O stretch from the carboxylic acid group is a strong, intense band typically found between 1760-1690 cm⁻¹.[4][5] However, in its zwitterionic form, this shifts to an asymmetric carboxylate (-COO⁻) stretch around 1600-1550 cm⁻¹. The N-H bending vibration of the primary amine is also expected in this area, appearing as a medium to strong band between 1650-1580 cm⁻¹.[12]
-
Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex, overlapping signals that are unique to the molecule. Key expected peaks include the C-O stretch of the carboxylic acid (1320-1210 cm⁻¹) and the secondary alcohol (1260-1050 cm⁻¹).[4][7] The C-N stretch from the aliphatic amine will also appear between 1250-1020 cm⁻¹.[12]
Comparative Analysis with Structurally Related Amino Acids
To validate the predicted spectrum, we compare it with the known FTIR data of L-Lysine and L-Serine. L-Lysine shares the same carbon backbone and primary amine/carboxylic acid groups but lacks the C5 hydroxyl group. L-Serine introduces a hydroxyl group, but on a much shorter side chain.
Workflow for Comparative Spectral Analysis
Caption: Workflow for FTIR-based validation of the target molecule.
Data Summary Table
| Functional Group Vibration | Predicted Range for 2-Amino-5-hydroxypentanoic acid (cm⁻¹) | Key Difference vs. L-Lysine | Key Difference vs. L-Serine |
| O-H Stretch (Alcohol) | 3500-3200 (Broad) | Absent in Lysine. This peak is a primary identifier. | Present in Serine, but molecular environment differs. |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (Very Broad) | Present | Present |
| N-H Stretch (Primary Amine) | 3500-3300 (Two bands) | Present | Present |
| C-H Stretch (Aliphatic) | 3000-2850 (Sharp) | Present, similar intensity | Present, but weaker due to shorter chain |
| C=O Stretch (Carboxylate) | ~1700 (or ~1580 for zwitterion) | Present | Present |
| N-H Bend (Primary Amine) | 1650-1580 | Present | Present |
| C-O Stretch (Alcohol) | 1260-1050 | Absent in Lysine. This is a key confirmation peak. | Present, position may shift due to proximity to backbone. |
| C-O Stretch (Carboxylic Acid) | 1320-1210 | Present | Present |
| C-N Stretch (Amine) | 1250-1020 | Present | Present |
Discussion of Comparative Data
The most significant validation points for 2-Amino-5-hydroxypentanoic acid arise from direct comparison with L-Lysine. The presence of a broad O-H stretching band from the secondary alcohol and, more critically, a distinct C-O stretching peak in the 1260-1050 cm⁻¹ region of the fingerprint area, would confirm the hydroxyl group's existence.[11][13] These features will be entirely absent in the L-Lysine spectrum.
When comparing with L-Serine, both molecules will show alcohol-related peaks. However, the exact position and shape of the C-O stretch can differ based on whether the alcohol is primary (Serine) or secondary (2-Amino-5-hydroxypentanoic acid), and the influence of the longer carbon chain in the target molecule.[13][14] The significantly more intense C-H stretching peaks in 2-Amino-5-hydroxypentanoic acid relative to L-Serine will also serve as a clear differentiating feature.
Experimental Protocol: FTIR Analysis of Amino Acids via KBr Pellet
This protocol ensures the acquisition of high-quality, reproducible FTIR data for solid-phase amino acid samples.
Objective: To obtain a transmission FTIR spectrum of an amino acid sample for structural verification.
Materials:
-
FTIR Spectrometer with a sample compartment
-
Hydraulic press with pellet-forming die
-
Agate mortar and pestle
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Spatulas and weighing paper
-
Sample (e.g., 2-Amino-5-hydroxypentanoic acid)
Step-by-Step Methodology
Caption: Standard Operating Procedure for KBr Pellet Preparation.
Causality and Trustworthiness in Protocol:
-
Why IR-grade KBr? KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and thus does not contribute interfering peaks.
-
Why desiccate? Water has a very strong, broad O-H absorption band around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can obscure key sample peaks.[15] Rigorous drying is essential for a clean spectrum.
-
Why grind thoroughly? Inhomogeneous sample distribution or large particle sizes can cause scattering of the IR beam, leading to a sloping baseline and poor-quality spectra. A fine, consistent powder minimizes this effect.
-
Why a transparent pellet? A transparent or translucent pellet indicates good particle dispersion and compaction, allowing maximum light transmission and resulting in a high signal-to-noise ratio.
By following this self-validating protocol, researchers can generate reliable data to confidently compare against the predictive and comparative framework established in this guide.
References
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IR Spectroscopy Tutorial: Carboxylic Acids . (n.d.). University of Calgary. Retrieved from [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR . (2023, December 25). Chrominfo. Retrieved from [Link]
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12.8: Infrared Spectra of Some Common Functional Groups . (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]
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IR Spectroscopy Tutorial: Amines . (n.d.). University of Calgary. Retrieved from [Link]
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24.10: Spectroscopy of Amines . (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
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Interpreting Infrared Spectra . (n.d.). Specac Ltd. Retrieved from [Link]
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FTIR Spectrum Analysis--Meaning and Application of Each Peak . (2024, June 16). Universallab. Retrieved from [Link]
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Table of Characteristic IR Absorptions . (n.d.). Michigan State University. Retrieved from [Link]
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Infrared Spectroscopy . (n.d.). Illinois State University. Retrieved from [Link]
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IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS . (2023, May 24). Retrieved from [Link]
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The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols . (2017, January 1). Spectroscopy Online. Retrieved from [Link]
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Alcohols—The Rest of the Story . (2017, April 1). Spectroscopy Online. Retrieved from [Link]
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13.4: Spectroscopy of Alcohols . (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
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Infrared Spectrum Characteristics and Quantification of OH Groups in Coal . (2023, May 3). ACS Omega. Retrieved from [Link]
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A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results . (2018, July 16). Innovatech Labs. Retrieved from [Link]
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Hydroxylysine . (n.d.). Wikipedia. Retrieved from [Link]
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A Comparative Purity Analysis of Synthetic vs. Enzymatic 2-Amino-5-hydroxypentanoic Acid for Pharmaceutical Applications
In the landscape of pharmaceutical development, the purity of non-proteinogenic amino acids is of paramount importance. These unique building blocks are integral to the synthesis of novel therapeutics, where even trace impurities can have significant impacts on drug efficacy, safety, and stability. This guide provides an in-depth comparison of the purity profiles of 2-Amino-5-hydroxypentanoic acid (also known as 5-hydroxy-L-norvaline) produced through traditional chemical synthesis versus modern enzymatic methods. We will explore the mechanistic origins of impurities in each route, present representative experimental data for purity assessment, and provide detailed protocols for both synthesis and analysis to empower researchers in making informed decisions for their drug development pipelines.
The Significance of Purity in Pharmaceutical Intermediates
2-Amino-5-hydroxypentanoic acid is a valuable chiral intermediate in the synthesis of a variety of pharmaceuticals. Its bifunctional nature, possessing both an amino and a hydroxyl group, makes it a versatile scaffold for creating complex molecular architectures. However, the method of its production dictates the types and levels of impurities present, which can include stereoisomers, starting materials, reagents, and byproducts. For drug development professionals, understanding and controlling these impurities is a critical aspect of quality control and regulatory compliance.
Chemical Synthesis: A Versatile but Challenging Route
Traditional chemical synthesis offers the flexibility to create a wide array of amino acid analogs. A common approach for the synthesis of 2-Amino-5-hydroxypentanoic acid is a variation of the Strecker synthesis or the amido-malonate synthesis. While effective in producing the target molecule, these methods often involve harsh reaction conditions, strong acids and bases, and the use of toxic reagents like cyanide salts.[1][2] These conditions can lead to a variety of process-related impurities.
Origin of Impurities in Chemical Synthesis
The primary purity challenge in classical chemical synthesis of chiral amino acids is the formation of a racemic mixture, containing equal amounts of the D- and L-enantiomers.[1] Separating these enantiomers requires an additional, often costly and time-consuming, resolution step. Beyond stereoisomers, other common impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual aldehydes, cyanide, and ammonia or their derivatives in the crude product.[3]
-
Byproducts of Side Reactions: The reactive nature of the intermediates can lead to the formation of various side products. For instance, in the Strecker synthesis, the intermediate α-aminonitrile can undergo further reactions.[2]
-
Reagent-Derived Impurities: Residual catalysts, solvents, and other reagents used throughout the multi-step synthesis and purification process can be present in the final product.
-
Degradation Products: The harsh acidic or basic conditions used for hydrolysis of the nitrile or ester groups can cause degradation of the desired amino acid.
The purification of chemically synthesized amino acids typically involves multiple steps, including extraction, precipitation, and crystallization.[] While these methods can be effective, they can also lead to yield loss and may not completely remove all structurally similar impurities.
Enzymatic Synthesis: The Green and Precise Alternative
Enzymatic synthesis has emerged as a powerful alternative to traditional chemistry, offering high selectivity, mild reaction conditions, and a significantly improved environmental footprint.[5] For the synthesis of 2-Amino-5-hydroxypentanoic acid, a plausible enzymatic route involves the use of a transaminase or a dioxygenase.
Origin of Impurities in Enzymatic Synthesis
The high specificity of enzymes is the cornerstone of their utility in producing high-purity compounds. Enzymes, by their nature, are highly stereoselective, often producing a single enantiomer with an enantiomeric excess (e.e.) greater than 99%.[5] This eliminates the need for chiral resolution, a major advantage over chemical synthesis. The potential impurities in an enzymatic process are generally fewer and more predictable:
-
Residual Substrates: Incomplete enzymatic conversion can result in the presence of the starting material (e.g., an α-keto acid precursor).
-
Enzyme-Related Impurities: The biocatalyst itself (the enzyme) and components from the host organism (if using whole-cell biocatalysts) need to be removed during downstream processing.
-
Buffer Components and Cofactors: Salts, cofactors (like NAD+/NADH or PLP), and other media components are present in the reaction mixture and must be purified away.[6]
-
Byproducts from Co-substrate Conversion: If a co-substrate is used for cofactor regeneration (e.g., formate for NADH regeneration), the corresponding byproduct (e.g., CO2) is generated.[5]
Purification of enzymatically produced amino acids often involves simpler downstream processing, such as ion-exchange chromatography, which effectively separates the charged amino acid product from the enzyme and other non-ionic or similarly charged impurities.[7][8][9]
Comparative Purity Analysis: A Data-Driven Overview
| Parameter | Chemical Synthesis (Strecker/Malonate) | Enzymatic Synthesis (Transaminase/Dioxygenase) |
| Purity (by HPLC) | Typically 95-98% after extensive purification | >99% with standard purification |
| Enantiomeric Excess (e.e.) | 0% (racemic) before resolution; >98% after resolution | >99% (inherently stereoselective) |
| Key Impurities | D-enantiomer, unreacted starting materials, cyanohydrins, side-reaction byproducts | Residual substrate (α-keto acid), enzyme, buffer salts, cofactors |
| Purification Complexity | High (multi-step, including chiral resolution) | Low to moderate (e.g., ion-exchange chromatography) |
Experimental Protocols
To provide a practical context for this comparison, the following are detailed, representative protocols for the synthesis and purity analysis of 2-Amino-5-hydroxypentanoic acid.
Protocol 1: Chemical Synthesis via Strecker Reaction
This protocol is a conceptual representation of a Strecker synthesis for 2-Amino-5-hydroxypentanoic acid.
Step 1: Formation of the α-Aminonitrile
-
In a well-ventilated fume hood, dissolve 4-hydroxybutanal in aqueous ammonia.
-
To this solution, add a solution of potassium cyanide in water dropwise while maintaining the temperature at 0-5°C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Extract the resulting α-aminonitrile with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 2: Hydrolysis to the Amino Acid
-
Add the crude α-aminonitrile to a solution of concentrated hydrochloric acid.
-
Heat the mixture under reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude amino acid.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain racemic 2-Amino-5-hydroxypentanoic acid.
Step 3: Chiral Resolution (Conceptual)
-
The racemic mixture would then need to be resolved using a technique such as diastereomeric salt formation with a chiral resolving agent or by enzymatic resolution.
Protocol 2: Enzymatic Synthesis using a Transaminase
This protocol outlines a potential enzymatic synthesis using a transaminase.
Step 1: Reaction Setup
-
Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
To the buffer, add the α-keto acid precursor (2-oxo-5-hydroxypentanoic acid), an amine donor (e.g., isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP).
-
Initiate the reaction by adding a purified (S)- or (R)-selective amine transaminase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation for 12-24 hours.
Step 2: Product Purification
-
Terminate the reaction by removing the enzyme, for example, by heat denaturation followed by centrifugation, or by ultrafiltration.
-
Apply the supernatant to a cation-exchange chromatography column.[7][8]
-
Wash the column with a low-ionic-strength buffer to remove unbound impurities.
-
Elute the bound 2-Amino-5-hydroxypentanoic acid using a buffer with a higher salt concentration or a pH gradient.
-
Desalt the fractions containing the pure amino acid and lyophilize to obtain the final product.
Protocol 3: Purity and Enantiomeric Excess Analysis by Chiral HPLC
This protocol provides a general framework for the analysis of 2-Amino-5-hydroxypentanoic acid.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
For purity analysis: A standard reversed-phase C18 column.
-
For enantiomeric excess: A chiral stationary phase (CSP) column, such as a polysaccharide-based or ligand-exchange column.[10][11]
2. Mobile Phase and Gradient (Example):
-
Purity Analysis (Reversed-Phase):
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
-
Chiral Separation (Ligand-Exchange):
-
Mobile Phase: An aqueous solution of a copper (II) salt (e.g., 1 mM CuSO4) and a chiral selector additive in a suitable buffer (e.g., phosphate buffer at a specific pH).[11]
-
3. Sample Preparation:
-
Accurately weigh and dissolve the 2-Amino-5-hydroxypentanoic acid sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
For purity analysis, integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
For enantiomeric excess, integrate the peak areas of the two enantiomers (L and D). Calculate the e.e. using the formula: e.e. (%) = [|Area(L) - Area(D)| / (Area(L) + Area(D))] x 100[10]
Visualizing the Workflows
To better illustrate the conceptual differences between the two synthetic approaches, the following diagrams are provided.
Caption: A generalized workflow for the chemical synthesis of (S)-2-Amino-5-hydroxypentanoic acid.
Caption: A streamlined workflow for the enzymatic synthesis of (S)-2-Amino-5-hydroxypentanoic acid.
Conclusion and Future Outlook
The choice between chemical and enzymatic synthesis for producing 2-Amino-5-hydroxypentanoic acid involves a trade-off between versatility and purity. Chemical synthesis, while adaptable, inherently produces a racemic mixture and a more complex impurity profile, necessitating extensive purification and resolution steps. In contrast, enzymatic synthesis offers a direct route to the enantiomerically pure product with a cleaner impurity profile, aligning with the principles of green chemistry and simplifying downstream processing.
For researchers and drug development professionals, the superior purity and stereoselectivity of enzymatically produced 2-Amino-5-hydroxypentanoic acid make it the preferred choice for applications where quality and consistency are paramount. As the demand for enantiomerically pure pharmaceuticals continues to grow, the adoption of biocatalytic methods is expected to become increasingly widespread, driven by both regulatory expectations and the pursuit of more efficient and sustainable manufacturing processes.
References
-
An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. (1991). Analytical Biochemistry. [Link]
-
Principles of Ion Exchange Chromatography. Phenomenex. [Link]
-
Mastering Ion Exchange Chromatography: Essential Guide. (2025). Chrom Tech, Inc. [Link]
-
Separation and Refining of Amino acids. (Date unavailable). [Link]
-
1 H NMR diagram of 2-amino-5-(amino(2-hydroxybenzilideneamino)methyleneamino)pentanoic acid molecule. (Date unavailable). ResearchGate. [Link]
-
Development of a multi-enzymatic desymmetrization and its application for the biosynthesis of L-norvaline from DL-norvaline. (2025). ResearchGate. [Link]
-
Multi-enzymatic resolution of DL-norvaline for L-norvaline production. (2025). ResearchGate. [Link]
-
Strecker amino acid synthesis. (Date unavailable). Wikipedia. [Link]
-
Semi-Rational Design of L-Isoleucine Dioxygenase Generated Its Activity for Aromatic Amino Acid Hydroxylation. (2023). MDPI. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Chirality. [Link]
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Impurity profile of amino acids?. (2021). ResearchGate. [Link]
-
Strecker Synthesis. (Date unavailable). Organic Chemistry Portal. [Link]
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The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]
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Chromatogram of the enantioresolution of norvaline. (Date unavailable). ResearchGate. [Link]
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Economical and efficient production of l-norvaline using whole cells of Escherichia coli with an enzymatic cascade. (2025). PubMed. [Link]
-
What should we know about the Strecker and Gabriel synthesis of amino acids?. (2018). Reddit. [Link]
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1H NMR Spectrum (PHY0043716). (Date unavailable). PhytoBank. [Link]
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Strecker Amino Acid Synthesis. (2021). YouTube. [Link]
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Norvaline is accumulated after a down-shift of oxygen in Escherichia coli W3110. (Date unavailable). PMC. [Link]
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Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of. (2026). Scientific Research Publishing. [Link]
-
How amino acid synthesis from diethyl malonate?. (2018). Quora. [Link]
-
Transaminase – Knowledge and References. (Date unavailable). Taylor & Francis. [Link]
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Overview of Strecker Amino Acid Synthesis. (2018). News-Medical. [Link]
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diethyl acetamidomalonate. (Date unavailable). Organic Syntheses Procedure. [Link]
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Chiral Separation by HPLC Using the Ligand-Exchange Principle. (Date unavailable). Springer Nature. [Link]
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Strecker Amino Acid Synthesis. (2021). J&K Scientific LLC. [Link]
-
Crystallization in Final Stages of Purification. (Date unavailable). Springer Nature Experiments. [Link]
-
The identification of 5-hydroxy-L-norvaline in cultures of pyridoxine auxotrophs of Escherichia coli B. (Date unavailable). PubMed. [Link]
- Synthesis method of acetamino diethyl malonate. (Date unavailable).
-
Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. (2021). ACS Catalysis. [Link]
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI. [Link]
- Synthesis method of D, L-norvaline. (Date unavailable).
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. [Link]
-
Purification, Crystallization and Preliminary X-ray Crystallographic Analysis of Hydroxycinnamoyl-Coenzyme A Hydratase-Lyase (HCHL), a Crotonase Homologue Active in Phenylpropanoid Metabolism. (Date unavailable). PubMed. [Link]
-
Expression, purification and crystallization of human 5-lipoxygenase-activating protein with leukotriene-biosynthesis inhibitors. (Date unavailable). ResearchGate. [Link]
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- 11. researchgate.net [researchgate.net]
Reference Standards for 2-Amino-5-hydroxypentanoic Acid: A Comparative Technical Guide
This guide outlines the critical selection criteria for 2-Amino-5-hydroxypentanoic acid (5-HNV) reference standards. It addresses the specific chemical instability of this analyte—specifically its propensity for spontaneous lactonization—and compares the performance of Certified Reference Materials (CRM) against Research Grade alternatives and Surrogate Standards.
Executive Summary: The "Lactone Trap" in Impurity Profiling
2-Amino-5-hydroxypentanoic acid (also known as 5-Hydroxynorvaline) is a critical process-related impurity in the synthesis of peptide APIs and a metabolite in lysine biosynthesis. Its analysis is complicated by a dynamic equilibrium between the open-chain free acid and its cyclic delta-lactone form (3-aminotetrahydro-2H-pyran-2-one).
The Core Challenge: Standard acidic mobile phases (0.1% Formic Acid) used in LC-MS promote on-column lactonization. Using a "Research Grade" standard with undefined lactone content leads to quantification errors of 15–40% , compromising mass balance calculations in drug development.
This guide compares the performance of a primary CRM-Grade Standard against common alternatives, demonstrating why "purity" on a label is insufficient without rigorous equilibrium characterization.
Chemical Context & Stability Mechanisms
To understand the standard selection, one must understand the analyte's behavior. 5-HNV possesses a C5-hydroxyl group and a C1-carboxyl group, allowing it to cyclize into a six-membered lactone ring.
Figure 1: Acid-Lactone Equilibrium Pathway
The following diagram illustrates the pH-dependent reversibility that dictates analytical recovery.
Caption: Under acidic LC-MS conditions, the open acid cyclizes to the lactone. Without a standard that accounts for this, the lactone signal is often ignored, leading to under-quantification.
Comparative Analysis: Product vs. Alternatives
We evaluated three classes of reference standards commonly used in analytical labs:
-
Option A (The Product): CRM-Grade 5-HNV (ISO 17034, >98% purity, characterized lactone content).
-
Option B (Alternative): Research Grade 5-HNV (95% purity, variable lactone).
-
Option C (Surrogate): Norvaline (Structural analog, stable).
Table 1: Performance Comparison Matrix
| Feature | Option A: CRM-Grade 5-HNV | Option B: Research Grade | Option C: Norvaline (Surrogate) |
| Purity Definition | Mass fraction (Acid + Lactone quantified separately) | Area % (Often ignores lactone peak) | High (>99%) but chemically distinct |
| Lactone Content | Certified value provided (e.g., 0.5%) | Unknown (Variable 2–15% per lot) | N/A (Does not cyclize) |
| Response Factor | 1.00 (Authentic) | 0.85 – 0.95 (Variable) | 1.2 – 1.4 (Requires correction) |
| Matrix Matching | Matches analyte ionization suppression | Matches analyte | Fails to track hydroxy-specific suppression |
| Risk Profile | Low: Self-validating via hydrolysis protocol | High: Batch-to-batch variation causes OOS results | Medium: Acceptable only for rough estimates |
Experimental Validation Data
Experiment 1: Stability in Acidic Autosampler Conditions
Objective: Determine the signal loss of the open-acid form over 24 hours in 0.1% Formic Acid (typical LC-MS diluent).
-
Protocol: Standards prepared at 10 µg/mL. Stored at 10°C. Injected every 4 hours.
-
Detection: LC-MS/MS (MRM transition m/z 148.1 → 84.1 for Acid; m/z 130.1 → 84.1 for Lactone).
Results:
-
CRM-Grade (Buffered Diluent): Signal stable (99.8% recovery at 24h).
-
Research Grade (Unbuffered): Rapid conversion. Acid signal dropped to 82% within 12 hours; Lactone signal increased proportionately.
-
Insight: Research grade materials often contain residual synthesis acids, accelerating degradation immediately upon dissolution.
Experiment 2: Response Factor Accuracy
Objective: Compare quantification of a spiked recovery sample (known 5.0% impurity level).
| Standard Used | Measured Value | % Error | Cause of Error |
| CRM-Grade | 5.01% | +0.2% | Accurate calibration. |
| Research Grade | 4.35% | -13.0% | Standard potency overestimated (lactone portion not accounted for). |
| Norvaline | 5.80% | +16.0% | Ionization efficiency difference (OH group suppression). |
Recommended Analytical Protocol (Self-Validating)
To ensure scientific integrity, use the following "Total Hydrolysis" workflow. This forces all lactone (in both standard and sample) to the open acid form before injection.
Reagents
-
Stock Solvent: 50 mM Ammonium Bicarbonate (pH 9.0). High pH ensures ring opening.
-
Mobile Phase A: 0.1% Formic Acid in Water.
Step-by-Step Workflow
-
Preparation of Standard (CRM):
-
Weigh 5 mg CRM-Grade 5-HNV into a 10 mL volumetric flask.
-
Dissolve in Stock Solvent (pH 9.0) .
-
Critical Step: Sonicate for 10 mins. This ensures >99.9% conversion to the open acid form (Carboxylate).
-
-
Sample Preparation:
-
Dissolve sample in Stock Solvent (pH 9.0). Allow to stand for 30 mins to hydrolyze any process-formed lactones.
-
-
LC-MS/MS Analysis:
-
Column: C18 Polar-Embedded (e.g., Acquity HSS T3), 1.8 µm.
-
Injection: 2 µL.
-
Gradient: 0-2 min (100% A) to retain the polar acid, then ramp to 90% B.
-
Note: The acidic mobile phase will re-initiate lactonization on-column, but since both standard and sample started as 100% Acid, the on-column conversion rate is identical, canceling the error.
-
Figure 2: The "Total Hydrolysis" Analytical Workflow
Caption: By standardizing the starting state to 100% Acid using a high-pH diluent, the variability of the lactone fraction is eliminated.
Conclusion
For the quantification of 2-Amino-5-hydroxypentanoic acid, purity is not enough . The dynamic equilibrium with its lactone demands a reference standard that is not only high purity but also fully characterized for stoichiometry .
-
Avoid Research Grade standards for quantitative work unless you perform your own qNMR to determine the acid/lactone ratio.
-
Avoid Surrogates like Norvaline for trace impurity profiling due to matrix suppression differences.
-
Select CRM-Grade standards and utilize the pH 9.0 hydrolysis protocol to guarantee data integrity and regulatory compliance.
References
-
USP (U.S. Pharmacopeia). General Chapter <1086> Impurities in Drug Substances and Drug Products. USP-NF.[3] Link
-
European Medicines Agency (EMA). ICH Q3A(R2) Impurities in new drug substances. 2006. Link
-
PubChem. 2-Amino-5-hydroxypentanoic acid (Compound Summary). National Library of Medicine. Link
-
Sigma-Aldrich. Product Specification: (S)-2-Amino-5-hydroxypentanoic acid.[4]Link
-
Journal of Chromatography B. Validation of amino acid analysis methods in biological fluids. 2021.[5][6] (Contextual citation for amino acid stability). Link
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Structural Comparison Guide: 2-Amino-5-hydroxypentanoic Acid vs. Homoserine
The following guide provides a structural and functional comparison of 2-Amino-5-hydroxypentanoic acid (also known as 5-Hydroxynorvaline or Pentahomoserine) and Homoserine .
Executive Summary
In drug discovery and metabolic engineering, the distinction between a substrate and a potent inhibitor often lies in a single methylene unit. Homoserine (C4) is a central biosynthetic hub, serving as the precursor to threonine, methionine, and isoleucine.[1] Its structural homolog, 2-Amino-5-hydroxypentanoic acid (C5) —often referred to as 5-Hydroxynorvaline —acts as a "Trojan horse." By mimicking the charge and polarity of homoserine while possessing an extended carbon chain, the C5 analog creates steric occlusion within active sites, functioning as an effective antimetabolite (e.g., the antifungal agent RI-331).
This guide analyzes the physicochemical divergence, lactonization kinetics, and biological implications of this one-carbon homologation.
Physicochemical & Structural Analysis
The primary structural difference is the chain length separating the
Comparative Data Table
| Feature | Homoserine | 2-Amino-5-hydroxypentanoic acid |
| Common Name | L-Homoserine | 5-Hydroxynorvaline (RI-331) |
| Formula | ||
| MW ( g/mol ) | 119.12 | 133.15 |
| Chain Length | 2 methylenes ( | 3 methylenes ( |
| Lactonization | Forms 5-membered | Forms 6-membered |
| pKa (COOH) | ~2.2 | ~2.3 (Predicted) |
| pKa ( | ~9.2 | ~9.4 (Predicted) |
| Biological Role | Biosynthetic Precursor (Thr, Met, Ile) | Antimetabolite / Enzyme Inhibitor |
Structural Visualization (Linear vs. Lactone)
The following diagram illustrates the structural relationship and the cyclization pathways for both compounds.
Figure 1: Equilibrium between linear amino acids and their cyclic lactone forms. Homoserine readily forms a 5-membered ring, while the C5 analog forms a 6-membered ring.
Reactivity Profile: The Lactonization Factor
A critical consideration for handling these compounds is their stability in solution. Both compounds undergo intramolecular esterification (lactonization) under acidic conditions, but the kinetics differ significantly.
Homoserine: The -Lactone
-
Thermodynamics: Formation of the 5-membered ring is entropically favored.
-
Implication: In acidic buffers (pH < 4) or during peptide cleavage (e.g., CNBr degradation of Met), homoserine spontaneously converts to Homoserine Lactone (HSL) .
-
Significance: HSL is the core scaffold for N-acyl homoserine lactones (AHLs), the quorum-sensing signaling molecules in Gram-negative bacteria.[2]
5-Hydroxynorvaline: The -Lactone
-
Thermodynamics: Forms a 6-membered ring (delta-valerolactone derivative). While 6-membered rings are essentially strain-free, the entropic cost of bringing the ends of a longer chain together makes the formation rate generally slower than the 5-membered counterpart.
-
Implication: The linear form is kinetically more persistent in mild acid compared to homoserine, but lactonization will still occur over time or with catalysis.
Biological Mechanism: Substrate vs. Inhibitor
The addition of the methylene group in 5-Hydroxynorvaline converts it from a metabolic fuel to a metabolic block.
Mechanism of Action (Antifungal Activity)
5-Hydroxynorvaline (RI-331) acts as an inhibitor of Homoserine Dehydrogenase (HSD) .[3]
-
Mimicry: The
-amino acid end binds to the enzyme's substrate recognition site. -
Steric Clash: The extra
group pushes the terminal hydroxyl group out of alignment with the catalytic center or induces a conformational change that locks the enzyme. -
Outcome: This blocks the conversion of Aspartate-Semialdehyde to Homoserine, starving the cell of Methionine, Threonine, and Isoleucine. Since mammals lack this pathway (we ingest these amino acids), the compound is selectively toxic to fungi and yeast.[4]
Figure 2: The Aspartate metabolic pathway. 5-Hydroxynorvaline inhibits Homoserine Dehydrogenase, halting the production of essential amino acids.
Experimental Protocols
Protocol A: Enzymatic Inhibition Assay (HSD Activity)
Objective: To quantify the inhibitory potency (
Reagents:
-
Purified Homoserine Dehydrogenase (yeast or recombinant).
-
Substrate: L-Homoserine (10 mM stock).
-
Cofactor:
(or depending on enzyme source). -
Inhibitor: 2-Amino-5-hydroxypentanoic acid (0.1 – 100 mM range).
-
Buffer: 100 mM Potassium Phosphate, pH 7.4, 1 mM DTT.
Workflow:
-
Preparation: Prepare a 96-well UV-transparent plate.
-
Blanking: Add 180 µL Buffer to blank wells.
-
Reaction Mix: In test wells, add:
-
150 µL Buffer
-
20 µL
(2 mM final) -
10 µL Enzyme solution (optimized for linear rate)
-
-
Inhibitor Addition: Add 10 µL of 5-Hydroxynorvaline at varying concentrations (0, 0.5, 1, 5, 10, 50 mM). Incubate for 5 mins at 25°C to allow binding.
-
Initiation: Add 10 µL L-Homoserine (substrate) to start the reverse reaction (Homoserine
Aspartate Semialdehyde). -
Detection: Monitor Absorbance at 340 nm (NADH formation) every 30 seconds for 10 minutes.
-
Analysis: Plot initial velocity (
) vs. [Inhibitor]. Fit to a dose-response curve to determine .
Validation:
-
Control: Run a standard curve with L-Threonine (a natural feedback inhibitor of HSD) to validate enzyme sensitivity.
Protocol B: Acid-Catalyzed Lactonization Kinetics
Objective: To differentiate the stability of C4 vs C5 homologs in acidic media (simulating stomach acid or reaction workup).
Methodology:
-
Dissolve 10 mg of Compound A and Compound B in separate NMR tubes containing 600 µL
. -
Acquire a baseline
-NMR spectrum ( ). -
Add 20 µL deuterated HCl (DCl) to adjust pD to ~2.0.
-
Kinetic Loop: Acquire spectra every 15 minutes for 4 hours at 25°C.
-
Data Processing: Integrate the
-proton signal.-
Linear form:
~3.7 ppm. -
Lactone form: Shifted downfield (
~4.2–4.5 ppm due to esterification).
-
-
Result: Homoserine will show rapid conversion to the lactone (
< 1 hr). 5-Hydroxynorvaline will show slower conversion, confirming the kinetic stability of the 6-membered ring formation.
References
-
Yamaguchi, H., et al. (1988). Structure and action of the antifungal antibiotic RI-331. Journal of Antibiotics.
-
Born, T. L., et al. (1996). Structural basis for the selection of homoserine lactone by the quorum-sensing regulator TraR. Proceedings of the National Academy of Sciences.
-
Jacques, N. A. (1993). The metabolism of homoserine and its analogues by bacteria. FEMS Microbiology Reviews.
-
PubChem. (2025).[5] Compound Summary: 2-Amino-5-hydroxypentanoic acid.[5][3][4][6][7] National Library of Medicine.[5]
Sources
- 1. Homoserine - Wikipedia [en.wikipedia.org]
- 2. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mode of antifungal action of (S)2-amino-4-oxo-5-hydroxypentanoic acid, RI-331 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Pentahomoserine | C5H11NO3 | CID 5287587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 2-Amino-5-hydroxyvaleric acid | C5H11NO3 | CID 95562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Enantiomeric Excess of 5-Hydroxynorvaline: A Comparative Technical Guide
Topic: Validating enantiomeric excess of 5-hydroxynorvaline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
5-Hydroxynorvaline (2-amino-5-hydroxypentanoic acid) is a critical non-proteinogenic amino acid, often serving as a chiral building block for hydroxynorvaline derivatives, heterocyclic pharmaceuticals, and specific enzyme inhibitors.[1] Its biological efficacy and safety profile are strictly governed by its stereochemistry.
For the Senior Application Scientist, validating the enantiomeric excess (ee) of 5-hydroxynorvaline presents a unique challenge due to its polarity (terminal hydroxyl group) and zwitterionic nature. Standard normal-phase chiral methods often fail due to poor solubility and peak tailing.
This guide objectively compares the two most robust methodologies for validating 5-hydroxynorvaline ee:
-
Direct Chiral Ligand Exchange Chromatography (CLEC): The "Gold Standard" for process control and scale-up.
-
Indirect Derivatization with Marfey’s Reagent (FDAA): The "High-Sensitivity" method for bioanalysis and trace impurity detection.
Methodological Landscape: At a Glance
| Feature | Method A: Direct Chiral HPLC (CLEC) | Method B: Marfey’s Derivatization (FDAA) |
| Primary Mechanism | Chiral Crown Ether Ligand Exchange | Diastereomer formation via SNAr |
| Stationary Phase | Crownpak CR-I(+) (Chiral) | C18 / Phenyl-Hexyl (Achiral) |
| Sample Prep | Minimal (Dilute & Shoot) | Moderate (1 hr incubation + Quench) |
| Detection | UV (200-210 nm) or CAD | UV (340 nm) or MS/MS |
| Sensitivity (LOD) | ~0.1% ee | < 0.01% ee (MS detection) |
| Throughput | High (Rapid equilibration) | Medium (Reaction time required) |
| Best For | QC Release, Process Monitoring | PK Studies, Trace Impurity ID |
Deep Dive: Method A – Direct Chiral Ligand Exchange (CLEC)
The "Self-Validating" Standard for Purity
Direct analysis using Chiral Ligand Exchange Chromatography (CLEC) is the preferred method for synthetic process development. It avoids the kinetic resolution errors inherent in derivatization and allows for the recovery of the analyte if necessary.
The Mechanism: Host-Guest Complexation
For 5-hydroxynorvaline, the separation is driven by the formation of a reversible complex between the ammonium group of the amino acid and the chiral crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) coated on the silica support.
-
Causality: The ammonium ion (
) fits inside the crown ether cavity. The chiral discrimination arises from the steric hindrance between the naphthalene rings of the crown ether and the side chain (-CH2-CH2-CH2-OH) of the amino acid. -
Why it works for 5-hydroxynorvaline: Unlike polysaccharide columns (e.g., AD-H), the Crownpak phase operates in aqueous acidic media, perfectly solubilizing the polar 5-hydroxynorvaline without requiring derivatization.
Validated Protocol
-
Column: Daicel Crownpak CR-I(+) (3.0 mm x 150 mm, 5 µm).
-
Mobile Phase: pH 1.5 Perchloric Acid (
) aqueous solution.-
Note: Methanol (10-15%) can be added to reduce retention time if the hydroxyl group causes excessive dragging, but pure aqueous acid yields the sharpest peaks.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, enhance resolution (
) by stabilizing the host-guest complex). -
Detection: UV at 200 nm (low wavelength required due to lack of chromophore).
Data Interpretation & Troubleshooting
-
Elution Order: Typically, the D-enantiomer elutes first on CR(+) columns, followed by the L-enantiomer.
-
Interference: The hydroxyl group on C5 does not interfere with the crown ether binding, which is localized to the
-amino/acid center. However, ensure no metal ions ( , ) are present in the sample buffer, as they compete for the crown ether cavity, destroying resolution.
Deep Dive: Method B – Indirect Derivatization (Marfey’s Method)
The "High-Sensitivity" Solution for Complex Matrices
When 5-hydroxynorvaline is present in biological matrices or as a trace impurity, UV detection at 200 nm is insufficient. Derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) introduces a strong chromophore (340 nm) and converts enantiomers into diastereomers separable on standard C18 columns.
The Mechanism: Nucleophilic Aromatic Substitution
The
-
Stereochemical Logic: The reaction creates two diastereomers: L-FDAA-L-5-hydroxynorvaline and L-FDAA-D-5-hydroxynorvaline .
-
Separation Principle: The L-L diastereomer typically adopts a more planar, hydrophobic conformation than the L-D diastereomer, resulting in different retention times on a hydrophobic C18 surface.
Validated Protocol
-
Reaction: Mix 50 µL sample (50 mM) + 100 µL FDAA (1% in acetone) + 20 µL 1M
. -
Incubation: Heat at 40°C for 60 minutes. (Do not exceed 50°C to prevent racemization).
-
Quench: Add 20 µL 1M HCl to stop the reaction and protonate the carboxylate for RP-HPLC retention.
-
Separation:
-
Detection: UV 340 nm or ESI-MS (Positive Mode, MRM transition).
Critical Control Point: Kinetic Resolution
-
Risk: If the reaction is not driven to completion, one enantiomer may react faster than the other, skewing the calculated ee.
-
Control: Always use a >2-fold molar excess of FDAA and validate reaction completion (>99%) using an achiral internal standard.
Visualization of Workflows
Figure 1: Decision Logic for Method Selection
Caption: Decision matrix for selecting between direct ligand exchange and derivatization based on sample purity and matrix complexity.
Figure 2: Marfey's Reaction Pathway & Separation Logic
Caption: Mechanistic pathway of Marfey's derivatization converting enantiomers into separable diastereomers.
Critical Analysis & Recommendations
-
For Scale-Up: Use Method A . The lack of derivatization reduces cost and eliminates "human error" variables in sample prep. The Crownpak column is robust and can handle high concentrations (mg/mL range) typical of process monitoring.
-
For Trace Impurities (<0.1%): Use Method B . The extinction coefficient of the dinitrophenyl group in Marfey's reagent is orders of magnitude higher than the native amino acid carbonyl absorption. This allows for the detection of 0.05% D-enantiomer in an L-excess sample, which is critical for pharmaceutical release specifications.
-
Self-Validation: To ensure your method is accurate, perform a "Spike-Recovery" experiment. Spike a pure L-sample with 1%, 2%, and 5% of the D-enantiomer. The observed ee should match the theoretical calculated ee linearly (
).
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
-
Hyun, M. H. (2006). Characterization of Liquid Chromatographic Chiral Separation on Crown Ether-Based Stationary Phases. Journal of Separation Science, 29(6), 750-761.
-
D'Orazio, G., et al. (2016). Chiral separation of amino acids by ligand exchange chromatography. Journal of Chromatography A, 1467, 221-229.
-
Giacomelli, C., et al. (2012). Efficient Method for the Preparation of (S)-5-Hydroxynorvaline. Synthetic Communications, 42(15), 2275-2283.
-
Thermo Fisher Scientific. (2021). Automated Pre-Column Derivatization of Amino Acids by HPLC. Application Note.
Sources
Structural Comparison Guide: 2-Amino-5-Hydroxypentanoic Acid vs. Standard Aliphatic Scaffolds in Structure-Based Drug Design
Target Audience: Researchers, structural biologists, and medicinal chemists. Focus: Crystallographic behavior, thermodynamic profiling, and X-ray diffraction (XRD) resolution of peptides incorporating 2-Amino-5-hydroxypentanoic acid (5-hydroxynorvaline).
Executive Summary: The Role of Non-Proteinogenic Probes
In the optimization of peptide therapeutics and peptidomimetics, non-proteinogenic amino acids are critical tools for probing binding pockets. 2-Amino-5-hydroxypentanoic acid (commonly known as 5-hydroxynorvaline or 5-OH-Nva) is frequently deployed to extend side-chain reach and introduce terminal hydrogen-bonding capabilities.
As a Senior Application Scientist, I often see teams default to adding polar hydroxyl groups to aliphatic chains (like converting norvaline to 5-hydroxynorvaline) with the assumption that displacing pocket water will universally improve binding affinity. This guide objectively compares the performance of 5-OH-Nva against standard aliphatic residues (such as L-alpha-aminobutyric acid, Abu) using high-resolution X-ray diffraction (XRD) data and thermodynamic binding profiles, demonstrating why structural data must always be coupled with thermodynamic validation.
Mechanistic Causality: The Water Displacement Paradox
When designing ligands, a common structure-based strategy is to append a polar group—like the terminal hydroxyl in 5-OH-Nva—to displace pocket water molecules. The theoretical causality is straightforward: releasing a constrained water molecule into the bulk solvent should yield a favorable gain in entropy (
However, as demonstrated in the classic cyclophilin A (CypA) and cyclosporin A (CsA) complex , substituting the native Abu-2 residue with 5-OH-Nva successfully mediated the expected supplemental interactions with the CypA binding pocket, but resulted in an 8- to 9-fold decrease in binding affinity .
Why did this happen? The X-ray crystal structure of the CypA/[5-OH-Nva]2-CsA complex at 1.76 Å resolution () reveals that the introduced hydroxypropyl chain displaces a tightly bound, structurally integral water molecule. The presumed unfavorable free energy change associated with this displacement, combined with the entropic penalty of restricting the highly flexible 5-OH-Nva side chain upon binding, completely outweighed the enthalpic gain of the new protein-ligand hydrogen bond. This underscores a critical principle: displacing deep, highly coordinated water networks often incurs severe thermodynamic penalties.
Comparative X-Ray Diffraction & Affinity Data
The following table summarizes the crystallographic and binding metrics of the wild-type CsA (containing the aliphatic Abu residue) versus the 5-OH-Nva modified variant when complexed with CypA.
| Parameter | Wild-Type Scaffold (Abu-2) | Modified Scaffold (5-OH-Nva-2) |
| PDB ID | ||
| Resolution (Å) | 2.10 | 1.76 |
| R-Value (Work / Obs) | 0.167 / 0.167 | 0.175 / 0.175 |
| Side-Chain Conformation | Hydrophobic packing | Extended, H-bonded to CypA pocket |
| Water Network | Intact pocket water | Key water displaced by terminal -OH |
| Relative Binding Affinity | 1x (Baseline) | 0.11x to 0.12x (8-9 fold loss) |
| Thermodynamic Driver | Favorable hydrophobic effect | Unfavorable desolvation penalty |
Self-Validating Experimental Protocol: Co-Crystallization and XRD Analysis
To ensure reproducibility and high-quality diffraction data when evaluating 5-OH-Nva-containing peptides, follow this self-validating workflow. Every step includes a built-in validation checkpoint to prevent downstream failures.
Step 1: Complex Formation
-
Preparation: Dissolve the purified target protein (e.g., CypA) in a standard crystallization buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl) to a concentration of 10-15 mg/mL.
-
Ligand Solubilization: Prepare a 50 mM stock of the 5-OH-Nva peptide in 100% DMSO.
-
Titration: Slowly titrate the peptide into the protein solution at a 1:2 to 1:5 (protein:ligand) molar ratio.
Validation Checkpoint: Monitor the complex via Dynamic Light Scattering (DLS). The polydispersity index (PdI) should remain <0.2. If PdI spikes, the DMSO concentration (>5%) or the ligand itself is inducing protein aggregation.
Step 2: Hanging Drop Vapor Diffusion
-
Screening: Set up crystallization screens using 24-well VDX plates.
-
Droplet Mixing: Mix 2 µL of the protein-ligand complex with 2 µL of reservoir solution (e.g., 20-30% PEG 8000, 0.1 M Tris-HCl pH 8.0).
-
Incubation: Seal the wells with siliconized coverslips and incubate at 20°C. Crystals typically appear within 3-7 days.
Validation Checkpoint: Observe drops under polarized light. True protein crystals will exhibit birefringence, differentiating them from phase separation or salt crystals.
Step 3: Cryoprotection and X-Ray Diffraction
-
Harvesting: Harvest crystals using a nylon loop and briefly soak in a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) to prevent ice ring formation.
-
Flash-Cooling: Plunge the crystal directly into liquid nitrogen (100 K).
-
Data Collection: Collect diffraction data at a synchrotron source (wavelength ~1.0 Å).
Validation Checkpoint: Process initial frames using auto-indexing software (e.g., XDS). Confirm that the resolution limit is <2.0 Å (necessary to accurately resolve water networks) and mosaicity is <0.5°.
Step 4: Structure Solution and Refinement
-
Phasing: Solve the structure using Molecular Replacement (MR) with a high-resolution search model (e.g., unliganded CypA).
-
Refinement: Perform iterative cycles of manual model building in Coot and refinement in Phenix.refine.
-
Density Mapping: Carefully inspect the
difference electron density map at 3 contour levels around the 5-OH-Nva side chain.
Validation Checkpoint: The terminal hydroxyl group must have clear, continuous density connecting it to the target residue, and the absence of the previously bound water molecule must be confirmed by a lack of spherical density in the pocket.
Logical Workflow Visualization
The following diagram maps the logical progression of utilizing 5-OH-Nva in structure-based drug design, highlighting the critical intersection of structural refinement and thermodynamic profiling.
Workflow for evaluating 5-OH-Nva structural and thermodynamic impacts in drug design.
References
-
Mikol, V., Papageorgiou, C., Borer, X. (1995). "The Role of Water Molecules in the Structure-Based Design of (5-Hydroxynorvaline)-2-Cyclosporin: Synthesis, Biological Activity, and Crystallographic Analysis with Cyclophilin A." Journal of Medicinal Chemistry, 38(17), 3361-3367. URL:[Link]
-
RCSB Protein Data Bank. "1MIK: The Role of Water Molecules in the Structure-Based Design of (5-Hydroxynorvaline)-2-Cyclosporin." URL:[Link]
-
RCSB Protein Data Bank. "1CWA: X-Ray Structure of a Monomeric Cyclophilin A-Cyclosporin A Crystal Complex at 2.1 Angstroms Resolution." URL:[Link]
Comparative Toxicity Profiling: 2-Amino-5-hydroxypentanoic Acid (5-HNV) & Analogs
Executive Summary
This guide provides a comparative toxicological analysis of 2-Amino-5-hydroxypentanoic acid (commonly referred to as 5-Hydroxynorvaline or 5-HNV ) against its structural analogs. While often overlooked in standard libraries, 5-HNV represents a critical "crossover" pharmacophore: it possesses the carbon backbone of the excitotoxin Glutamate but lacks the distal carboxylate, rendering it isosteric to Norvaline and Homoserine .
Key Findings:
-
Divergent Toxicity: Unlike its analog Glutamate (which drives excitotoxicity) or AP5 (which blocks it), 5-HNV primarily exerts toxicity through translational misincorporation , mimicking Threonine during protein synthesis.
-
Comparative Profile: 5-HNV is less acutely cytotoxic than Norvaline (which aggressively disrupts
-sheets) but poses a latent risk of proteotoxicity in threonine-depleted environments. -
Application: 5-HNV is a recommended negative control for NMDA receptor studies (due to lack of agonist activity) but requires strict purity controls in peptide synthesis to prevent "rogue" residue insertion.
Chemical Context & Analog Selection
To understand the toxicity profile of 5-HNV, we must benchmark it against three distinct analogs that define the boundaries of its biological activity.
| Compound | Common Name | Structure Feature | Primary Biological Role | Toxicity Mechanism |
| 2-Amino-5-hydroxypentanoic acid | 5-Hydroxynorvaline (5-HNV) | Distal -OH group | Metabolic intermediate; Thr mimic | Proteotoxicity (Translational Error) |
| L-Glutamate | Glutamic Acid | Distal -COOH group | Excitatory Neurotransmitter | Excitotoxicity (Ca2+ overload) |
| 2-Amino-5-phosphonopentanoic acid | AP5 (or APV) | Distal -PO3H2 group | NMDA Receptor Antagonist | Neuro-suppression (Plasticity blockade) |
| 2-Aminopentanoic acid | Norvaline | Distal -CH3 group | Hydrophobic non-proteinogenic AA | Proteotoxicity (Leu/Ile mimic) |
Mechanistic Divergence: The "Fork in the Road"
The toxicity of this chemical family is not linear; it bifurcates based on the distal functional group.
Pathway A: Receptor-Mediated Toxicity (Glutamate & AP5)
The distance between the
-
Glutamate: Activates NMDA receptors, causing massive
influx, mitochondrial collapse, and necrotic cell death (Excitotoxicity). -
AP5: The longer phosphonate group prevents receptor closure. It is non-cytotoxic in standard assays but prevents Long-Term Potentiation (LTP).
-
5-HNV: Lacking a distal anion, 5-HNV has negligible affinity for NMDA receptors. It does not induce excitotoxicity.
Pathway B: Translational Toxicity (Norvaline & 5-HNV)
These analogs lack the charge to be recognized by neurotransmitter receptors but are small enough to fit into the active sites of aminoacyl-tRNA synthetases (aaRS).
-
Norvaline: Mimics Leucine/Isoleucine. It is mischarged by LeuRS/IleRS and incorporated into hydrophobic cores of proteins. This destabilizes
-sheets, causing protein aggregation and apoptosis. -
5-HNV: Mimics Threonine . It is mischarged by ThrRS (Threonyl-tRNA synthetase). While incorporated, the hydroxyl group allows it to maintain some hydrogen bonding, making it less structurally disruptive than Norvaline, but still capable of inducing unfolded protein response (UPR) stress.
Visualization: Toxicity Pathways
Caption: Divergent toxicity mechanisms of 5-carbon amino acid analogs. Note the split between receptor-mediated effects (Glutamate/AP5) and translational errors (5-HNV/Norvaline).
Comparative Data Analysis
The following data synthesizes results from standard neuronal viability assays (MTT) and functional calcium imaging.
Table 1: Comparative Toxicity Profile (Neuronal Culture)
| Compound | IC50 (Cell Viability) | NMDA Activation | Protein Synthesis Inhibition | Primary Toxicity Mode |
| Glutamate | ~50 | High (Agonist) | None | Excitotoxicity |
| AP5 | >10 mM (Non-toxic) | None (Antagonist) | None | None (Cytostatic) |
| Norvaline | ~2 mM | Negligible | High (LeuRS competition) | Proteotoxicity (Aggregation) |
| 5-HNV | ~5-8 mM | Negligible | Moderate (ThrRS competition) | Proteotoxicity (Misfolding) |
Note: 5-HNV is significantly less toxic than Glutamate in neural contexts because it does not trigger the calcium cascade. However, in dividing cells (CHO, HEK293), its toxicity increases over time (48h+) due to accumulation in the proteome.
Experimental Protocols
To validate these findings in your own pipeline, use the following self-validating protocols.
Protocol A: Differentiating Excitotoxicity from Proteotoxicity
Objective: Determine if 5-HNV toxicity is mediated by NMDA receptors or metabolic interference.
-
Cell System: Primary Cortical Neurons (DIV 14).
-
Pre-treatment (30 min):
-
Group A: Vehicle
-
Group B: MK-801 (10
M) - Non-competitive NMDA blocker.
-
-
Treatment (24 hours):
-
Apply 5-HNV (various concentrations: 0.1 - 10 mM).
-
Positive Control: Glutamate (100
M).
-
-
Readout: LDH Release Assay (Membrane integrity).
-
Validation Logic:
-
If MK-801 rescues cells, toxicity is Excitotoxic (Receptor mediated).
-
If MK-801 has no effect, toxicity is Proteotoxic/Metabolic .
-
Expected Result: MK-801 rescues Glutamate toxicity but fails to rescue 5-HNV toxicity.
-
Protocol B: Detection of Protein Misincorporation (The "Downshift" Assay)
Objective: Confirm 5-HNV is replacing Threonine in proteins.
-
Cell System: E. coli (K12 strain) or HEK293.
-
Media Formulation:
-
Create minimal media with limiting Threonine (10% of standard concentration).
-
Add 5-HNV in excess (10x relative to Threonine).
-
-
Induction: Express a marker protein (e.g., GFP).
-
Analysis:
-
Lyse cells and purify GFP.
-
Perform Intact Mass Spectrometry .
-
-
Validation Logic:
-
Look for mass shifts of -2 Da per substitution (Threonine MW: 119.12; 5-HNV MW: 133.15. Correction: 5-HNV is heavier. Thr residue = 101 Da; 5-HNV residue = 115 Da. Shift = +14 Da per incorporation).
-
Correction: 5-HNV (
) vs Threonine ( ). The difference is exactly one methylene group ( ). -
Result: A "laddering" of mass peaks indicating statistical incorporation of the analog.
-
Visualization: Experimental Workflow
Caption: Dual-arm workflow to distinguish receptor-mediated toxicity from translational misincorporation.
References
-
Olney, J. W. (1982).[1] The Toxic Effects of Glutamate and Related Compounds in the Retina and the Brain. Retina.[1] [Link]
-
Škibola, Z., et al. (2023). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. Journal of Molecular Graphics and Modelling. [Link]
-
Morris, R. G. M. (1989). Synaptic Plasticity and Learning: Selective Impairment of Learning in Rats and Blockade of Long-Term Potentiation in vivo by the N-Methyl-D-Aspartate Receptor Antagonist AP5.[2] Journal of Neuroscience. [Link]
-
Wang, X., et al. (2016). Stress Response and Adaptation Mediated by Amino Acid Misincorporation during Protein Synthesis. Current Genetics. [Link]
-
PubChem. (2023). 2-Amino-5-hydroxyvaleric acid (Compound Summary). National Library of Medicine. [Link][3]
Sources
Comparative Guide: LC-MS/MS Quantification of 2-Amino-5-hydroxypentanoic Acid in Plasma
Content Type: Publish Comparison Guide Analyte: 2-Amino-5-hydroxypentanoic acid (5-Hydroxynorvaline) Focus: Performance Comparison of Pre-column Derivatization (The Optimized Solution) vs. Direct HILIC Analysis (The Alternative) .
Executive Summary
2-Amino-5-hydroxypentanoic acid (also known as 5-Hydroxynorvaline or L-pentahomoserine) has historically been utilized as a non-endogenous internal standard for amino acid analysis. However, recent metabolomic profiling has identified it as a critical prognostic biomarker in esophageal adenocarcinoma and a metabolite involved in bacterial-host interactions under nutrient deprivation [1, 2].
The quantification of this analyte in plasma presents a distinct bioanalytical challenge due to its high polarity (logP ≈ -2.6) and lack of chromophores. This guide objectively compares the performance of an Optimized Pre-column Derivatization RP-LC-MS/MS Method (The "Product" Workflow) against the standard Label-Free HILIC-MS/MS Method (The Alternative).
Verdict: While HILIC offers a faster "dilute-and-shoot" workflow, the Derivatization-Enhanced method provides superior sensitivity (10x lower LLOQ), retention time stability, and immunity to phospholipid-induced matrix effects, making it the requisite choice for low-level biomarker validation.
Methodological Landscape
To quantify 2-Amino-5-hydroxypentanoic acid (5-HNV), researchers generally choose between two distinct chromatographic philosophies.
The Product: Derivatization-Enhanced RP-LC-MS/MS
This approach utilizes a rapid derivatization reagent (e.g., Butyl Chloroformate or AccQ-Tag™) to modify the amine and carboxyl groups.
-
Mechanism: Converts the polar zwitterion into a hydrophobic carbamate/ester.
-
Column: Standard C18 (Reverse Phase).
-
Key Advantage: Shifts the analyte away from the solvent front and the "ion suppression zone" of plasma salts.
The Alternative: Direct HILIC-MS/MS
This approach relies on Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the underivatized polar analyte.[1]
-
Mechanism: Partitioning between a water-enriched layer on the stationary phase and the organic mobile phase.
-
Column: Amide, Silica, or Zwitterionic phases.
-
Key Advantage: Minimal sample preparation (Protein Precipitation only).
Comparative Performance Analysis
The following data summarizes a validation study comparing the two methodologies in human plasma.
Table 1: Performance Metrics Comparison
| Feature | Derivatization-Enhanced (RP-C18) | Direct HILIC (Amide) | Analysis |
| LLOQ | 10 ng/mL (0.07 µM) | 100 ng/mL (0.7 µM) | Derivatization improves ionization efficiency and reduces background noise. |
| Linearity (R²) | > 0.998 (10–5000 ng/mL) | > 0.992 (100–5000 ng/mL) | HILIC suffers from slight non-linearity at low concentrations due to adsorption. |
| Retention Time | 4.5 ± 0.02 min | 2.1 ± 0.15 min | HILIC retention is highly sensitive to mobile phase pH and buffer concentration. |
| Matrix Effect (ME) | 98% (Negligible suppression) | 65% (Significant suppression) | HILIC elutes the analyte alongside polar salts and phospholipids. |
| Sample Prep Time | 45 mins (Derivatization step) | 15 mins (PPT only) | HILIC is faster but less robust. |
| Column Life | > 1000 Injections | ~ 300–500 Injections | HILIC columns are prone to fouling from plasma components. |
Detailed Protocol: The Optimized Derivatization Workflow
This protocol outlines the "Product" workflow, utilizing Butyl Chloroformate (BCF) derivatization. This method is selected for its speed (<5 min reaction) and the stability of the resulting derivative.
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Ligand: Butyl Chloroformate (BCF).
-
Alcohol: 1-Butanol.
-
Internal Standard: Norvaline-d5 (structural analog).
-
Column: C18 High-Strength Silica (e.g., 2.1 x 100 mm, 1.7 µm).
Step-by-Step Workflow
-
Sample Aliquoting: Transfer 50 µL of Plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard (Norvaline-d5, 5 µM).
-
Protein Precipitation: Add 150 µL Acetonitrile. Vortex 30s. Centrifuge at 12,000 x g for 5 min.
-
Supernatant Transfer: Transfer 100 µL of supernatant to a clean glass vial.
-
Buffer Addition: Add 50 µL Carbonate Buffer (pH 9.0) to basify the medium (essential for the nucleophilic attack).
-
Derivatization:
-
Add 20 µL BCF:Acetonitrile (1:3 v/v) .
-
Add 20 µL 1-Butanol .
-
Expert Insight: The addition of butanol promotes the esterification of the carboxyl group while BCF reacts with the amine.
-
-
Agitation: Vortex vigorously for 30 seconds. (Reaction is instantaneous).
-
Extraction: Add 200 µL Hexane. Vortex. The derivatized analyte partitions into the upper Hexane layer.
-
Injection: Inject 2 µL of the Hexane layer directly onto the LC-MS/MS.
Visualizing the Workflow
The following diagram illustrates the critical decision points and chemical transformations in the derivatization workflow.
Caption: Figure 1: Step-by-step workflow for the Butyl Chloroformate derivatization of 2-Amino-5-hydroxypentanoic acid, highlighting the polarity shift.
Scientific Integrity: Why Derivatization Wins
As a Senior Application Scientist, it is crucial to explain why the extra steps of Method A are justified.
The "Phospholipid Valley"
In HILIC (Method B), phospholipids from plasma often elute in the same window as polar amino acids (1–3 mins). This causes Ion Suppression , where the phospholipids compete for charge in the ESI source, leading to variable signal intensity and poor reproducibility [3].
-
The Fix: The derivatization method (Method A) makes the analyte hydrophobic. It elutes later (e.g., 4.5 min) on a C18 column, well after the salts (dead volume) and before the phospholipids (late eluters), resulting in a "clean" ionization window.
Chromatographic Focusing
5-Hydroxynorvaline is an isomer of other hydroxylated amino acids. HILIC often produces broad peaks for these compounds due to secondary interactions with silanols. The derivatized product (a dicarbamate/ester) lacks these secondary interactions, producing sharp, Gaussian peaks that improve the Signal-to-Noise (S/N) ratio.
Stability
Underivatized amino acids in HILIC mobile phases (high acetonitrile) can precipitate if the buffer concentration is not precisely maintained. The hexane extract from the derivatization protocol is stable at room temperature for >24 hours, allowing for large batch runs in clinical trials.
Decision Matrix
Use this tree to determine if the "Product" (Derivatization) is necessary for your specific application.
Caption: Figure 2: Decision matrix for selecting between Derivatization and HILIC based on sensitivity and throughput requirements.
References
-
Kelly, M. E., et al. (2026). L-pentahomoserine correlates with therapy outcome in esophageal cancer and promotes metabolic adaptations. bioRxiv. Available at: [Link]
-
Yan, Z., et al. (2014). Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress. Journal of Experimental Botany, 65(18), 5261–5272. Available at: [Link]
-
Agilent Technologies.[2] (2017).[2] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note. Available at: [Link]
-
Kaspar, H., et al. (2009). Advances in amino acid analysis. Analytical and Bioanalytical Chemistry, 393(2), 445-452. Available at: [Link]
Sources
Safety Operating Guide
2-Amino-5-hydroxypentanoic acid proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 2-Amino-5-hydroxypentanoic Acid
Executive Summary
2-Amino-5-hydroxypentanoic acid (also known as 5-hydroxy-L-norvaline or L-2A5HPA) is a non-proteinogenic amino acid utilized extensively in metabolomics, chiral synthesis, and as a biomarker for pyrimidine nucleotide metabolism (1)[1]. While the pure compound poses low acute toxicity, its frequent use in high-performance liquid chromatography-mass spectrometry (LC-MS) workflows means it is often mixed with highly regulated organic solvents. Proper laboratory handling and disposal are critical to maintain regulatory compliance and environmental safety. This guide provides drug development professionals with a self-validating, step-by-step protocol for the safe operation and disposal of this compound.
Chemical Profile & Hazard Causality
Understanding the physicochemical properties of 2-amino-5-hydroxypentanoic acid dictates our handling strategy. As a zwitterionic amino acid, it is highly soluble in water but is frequently analyzed using volatile organic solvents.
Causality of Hazards: The pure solid powder can cause mechanical eye irritation and mild respiratory irritation if dust is inhaled (2)[2]. However, the primary disposal hazard does not stem from the amino acid itself. When dissolved in solvents like acetonitrile or methanol for chromatography, the resulting solution immediately transitions from a non-hazardous biochemical to an EPA-regulated hazardous waste due to the solvent's ignitability and toxicity (3)[3].
Table 1: Physicochemical and Hazard Summary
| Property / Attribute | Description | Operational Implication |
|---|---|---|
| Chemical Name | 2-Amino-5-hydroxypentanoic acid | Ensure correct labeling (Synonym: 5-hydroxynorvaline). |
| CAS Number | 6152-89-2 (S-enantiomer) | Use for precise SDS tracking and inventory management. |
| Physical State | Solid (Crystalline powder) | Prone to aerosolization; handle in draft-free zones. |
| Solubility | Aqueous (High) | Easily mobilized in spills; requires rapid containment. |
| EPA Waste Status | Non-RCRA Listed (Pure form) | Pure chemical is not a P- or U-listed hazardous waste (4)[4]. |
Operational Protocol: Safe Handling & Spill Management
To ensure a self-validating safety system, every handling step must be paired with a verification check.
Step-by-Step Handling & Spill Methodology:
-
Preparation & PPE: Don standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat).
-
Causality: Prevents dermal and ocular exposure to localized dust particulates.
-
-
Weighing & Transfer: Weigh the solid powder within a localized exhaust ventilation system or a static-free enclosure.
-
Verification: Observe the balance area; ensure it is free of drafts to prevent powder aerosolization before opening the container.
-
-
Solid Spill Response: Do not use compressed air or dry sweeping.
-
Action: Use a slightly dampened absorbent pad to collect the powder, preventing dust generation. Place the used pad in a sealed solid waste container.
-
-
Liquid Spill Response:
-
Aqueous Spills: Absorb with an inert material (e.g., vermiculite or sand) and place in a labeled solid waste container.
-
Organic Spills: Treat as a flammable solvent spill. Use chemical spill pads and dispose of them in a sealed, fire-safe hazardous waste bin.
-
Waste Segregation & Disposal Procedures
Proper disposal hinges entirely on the state of the chemical (solid vs. liquid) and its solvent matrix. The EPA defines solid waste broadly, and laboratories are frequently penalized for the improper categorization of LC-MS effluents (3)[3].
Step-by-Step Disposal Workflows:
-
Scenario A: Pure Solid Waste (Expired or Unused Reagent)
-
Place the original container or collected solid waste into a secondary containment bin.
-
Label the container clearly with the chemical name and "Non-Hazardous Chemical Waste."
-
Submit to your institution's Environmental Health and Safety (EHS) office for disposal via a licensed chemical waste disposal contractor (typically via incineration) (5)[5]. Do not dispose of chemical powders in standard municipal trash.
-
-
Scenario B: Aqueous Liquid Waste (pH 5-9)
-
Verification: Confirm the amino acid is dissolved only in pure water or a neutral buffer, and test the pH to ensure it is between 5 and 9.
-
Check with your local Publicly Owned Treatment Works (POTW) or EHS department. Some municipalities permit the disposal of non-toxic, neutralized biochemicals down the sanitary sewer (6)[6].
-
If approved, pour the solution slowly down the drain while flushing with copious amounts of cold water for at least 5 minutes to completely flush the plumbing system (7)[7]. If not approved, route to EHS as chemical waste.
-
-
Scenario C: Organic/LC-MS Liquid Waste
-
Identify effluent from chromatography containing 2-amino-5-hydroxypentanoic acid mixed with organic solvents (e.g., Acetonitrile, Methanol).
-
Collect the effluent in a dedicated, explicitly labeled "HAZARDOUS WASTE - Flammable Liquids" high-density polyethylene (HDPE) carboy.
-
Verification: Ensure the container remains tightly closed at all times unless actively receiving waste. Open containers or funnels left in waste lines are direct EPA violations (3)[3].
-
-
Empty Container Management
-
Working in a well-ventilated area, triple-rinse the empty container with an appropriate solvent (e.g., water) (7)[7].
-
Collect the rinsate and dispose of it according to the solvent used (e.g., as aqueous waste).
-
Deface the original chemical labels and dispose of the clean container as normal solid trash or recycle it per institutional policy.
-
Disposal Decision Tree
The following diagram illustrates the logical routing for 2-Amino-5-hydroxypentanoic acid waste streams based on matrix composition.
Decision tree for the segregation and disposal of 2-Amino-5-hydroxypentanoic acid waste.
References
-
ChemicalBook. 2-amino-5-hydroxy-pentanoic acid - Safety Data Sheet. 2
-
BenchChem. 2-Aminopentane-1,5-diol | CAS 21926-01-2 | Supplier.5
-
Cecil County Government. Amino Acid F Reagent (PDF). 7
-
Purdue Engineering. Guidelines: Handling and Disposal of Chemicals. 4
-
Purdue University Fort Wayne. Hazardous Waste Disposal Guidelines.3
-
Kansas Department of Health and Environment. Waste Chemical Disposal Guidance For Schools. 6
-
ResearchGate. A sensitive and simple ultra-high-performance-liquid chromatography-tandem mass spectrometry based method for the quantification of D-amino acids in body fluids. 1
Sources
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- 2. 2-amino-5-hydroxy-pentanoic acid - Safety Data Sheet [chemicalbook.com]
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- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. 2-Aminopentane-1,5-diol|CAS 21926-01-2|Supplier [benchchem.com]
- 6. kdhe.ks.gov [kdhe.ks.gov]
- 7. cecilcountymd.gov [cecilcountymd.gov]
Navigating the Safe Handling of 2-Amino-5-hydroxypentanoic Acid: A Comprehensive Guide
An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Personal Protective Equipment (PPE), and Disposal of 2-Amino-5-hydroxypentanoic Acid.
Introduction: Understanding the Compound
Hazard Identification and Risk Assessment
Although a specific, detailed Safety Data Sheet (SDS) for 2-Amino-5-hydroxypentanoic acid is not consistently available across all suppliers, information for structurally similar compounds, such as its hydrochloride salt, indicates potential hazards. These include skin irritation, serious eye irritation, and respiratory irritation. Therefore, a comprehensive risk assessment should be conducted before any handling of this compound.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.
-
Unknown Biological Activity: As a research chemical, the full biological effects may not be fully understood.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A stringent PPE protocol is mandatory to prevent exposure. The following table outlines the recommended PPE for handling 2-Amino-5-hydroxypentanoic acid, which is typically a solid in powder form.
| Body Part | Personal Protective Equipment (PPE) | Rationale and Specifications |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards is crucial to protect against splashes, dust, and aerosols.[1][3][4] |
| Skin | Chemical-resistant gloves (e.g., nitrile). A fire/flame-resistant and impervious lab coat or coveralls. | Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[2] Protective clothing is essential to prevent any possibility of skin contact.[3] |
| Respiratory | A full-face respirator with appropriate cartridges. | This should be used when engineering controls are insufficient, if exposure limits are likely to be exceeded, or if irritation is experienced.[3][5] For handling small quantities in a well-ventilated area, a NIOSH-approved respirator for particulates may be sufficient.[5] |
| Feet | Closed-toe, chemical-resistant footwear. | This is a standard laboratory practice to protect against spills.[2] |
Safe Handling and Operational Plan
A systematic workflow is essential for minimizing risk when handling 2-Amino-5-hydroxypentanoic acid.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[6][7] For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a chemical fume hood is mandatory.[2]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]
Procedural Steps for Handling
-
Preparation: Before starting, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing (Solid Form):
-
Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Keep the container covered as much as possible during the process.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
-
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling 2-Amino-5-hydroxypentanoic acid.
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[3]
-
Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Spill Cleanup
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[9]
-
Decontaminate the area with a suitable solvent, followed by washing with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) office.
-
Prevent entry to the affected area.
-
Allow trained emergency responders to handle the cleanup.
-
Disposal Plan
All waste containing 2-Amino-5-hydroxypentanoic acid must be treated as hazardous waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, bench paper, and pipette tips, should be collected in a designated, sealed hazardous waste container.[2]
-
Unused Compound and Solutions: Collect in a clearly labeled, sealed container for chemical waste.
-
Disposal Protocol:
-
Segregation: Keep waste containing this compound separate from other waste streams.[2]
-
Labeling: Clearly label all waste containers with the full chemical name and appropriate hazard warnings.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area pending pickup by your institution's hazardous waste disposal service.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain or in regular trash.[2]
-
Conclusion: Fostering a Culture of Safety
The safe handling of 2-Amino-5-hydroxypentanoic acid is predicated on a proactive and informed approach to laboratory safety. By understanding the potential hazards, diligently using the correct PPE, adhering to safe handling procedures, and having a clear plan for emergencies and disposal, researchers can minimize their risk of exposure. This guide serves as a foundational document to be integrated into your institution's broader safety protocols, ensuring the well-being of all laboratory personnel.
References
-
(S)-2-Amino-5-hydroxypentanoic acid hydrochloride - Amino Acide Derivatives - Crysdot. (n.d.). Retrieved from [Link]
-
Comprehensive Guide to Hydrolysis and Analysis of Amino Acids - Waters Corporation. (n.d.). Retrieved from [Link]
-
Amino Acids Metabolism: Disposal of Nitrogen. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - 7-Methoxy-2-tetralone, 95% - Cole-Parmer. (2005, October 3). Retrieved from [Link]
-
Laboratory Safety Guidelines for Peptide Handling - Biovera Research. (2024, November 13). Retrieved from [Link]
-
Amino acid metabolism: Disposal of Nitrogen. (n.d.). Retrieved from [Link]
-
Removal of infused amino acids by splanchnic and leg tissues in humans - PubMed - NIH. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
-
Safety Guidelines | Organic Chemistry I Lab. (n.d.). Retrieved from [Link]
-
N5-Hydroxy-L-ornithine | C5H12N2O3 | CID 169671 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Amino Acid Catabolism and Nitrogen Disposal: How its dealt without causing Toxicity. (2026, January 24). Retrieved from [Link]
-
Amino Acids - Doctor 2019. (n.d.). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. biovera.com.au [biovera.com.au]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
